molecular formula C15H14ClN3O6 B1665452 Acreozast CAS No. 123548-56-1

Acreozast

カタログ番号: B1665452
CAS番号: 123548-56-1
分子量: 367.74 g/mol
InChIキー: VNVBCWREJHKWSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acreozast is a synthetic small molecule compound provided for research purposes. The full chemical name, IUPAC name, and molecular structure should be detailed here once confirmed. This product is intended for laboratory use and is not approved for human consumption, diagnostic, or therapeutic use. The specific biological targets, mechanism of action, and primary research applications of this compound are currently under investigation. Potential areas of research interest could include, but are not limited to, cell signaling pathways, enzyme inhibition, or receptor modulation. Researchers are encouraged to consult the emerging scientific literature for the latest findings. The safety profile, pharmacokinetic properties, and solubility data for this compound will be updated upon completion of relevant preclinical studies. Handling should adhere to standard laboratory safety protocols for experimental compounds.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

123548-56-1

分子式

C15H14ClN3O6

分子量

367.74 g/mol

IUPAC名

[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate

InChI

InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23)

InChIキー

VNVBCWREJHKWSG-UHFFFAOYSA-N

正規SMILES

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N

外観

Solid powder

他のCAS番号

123548-56-1

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile
TYB 2285
TYB-2285

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Action of Acreozast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acreozast, also known as TYB-2285, is an investigational anti-inflammatory and anti-allergic agent. Its primary mechanism of action is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in the inflammatory cascade. By targeting VCAM-1, this compound effectively disrupts the adhesion and transmigration of leukocytes, particularly eosinophils and lymphocytes, to sites of inflammation. This guide provides an in-depth technical overview of the molecular mechanisms, supporting experimental data, and relevant methodologies associated with the action of this compound.

Introduction: Targeting Leukocyte-Endothelial Adhesion

Inflammatory responses, particularly in allergic diseases such as asthma, are characterized by the recruitment of leukocytes from the bloodstream into affected tissues. This process is mediated by a family of adhesion molecules expressed on the surface of endothelial cells. Vascular Cell Adhesion Molecule-1 (VCAM-1) is a critical member of the immunoglobulin superfamily of adhesion molecules. Its expression is induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). VCAM-1 binds to the integrin Very Late Antigen-4 (VLA-4), which is expressed on the surface of eosinophils, lymphocytes, and monocytes. This interaction is a crucial step for the firm adhesion and subsequent migration of these cells across the vascular endothelium.

This compound is a small molecule inhibitor designed to interfere with this VCAM-1-mediated pathway, thereby mitigating the inflammatory response.

Mechanism of Action: Inhibition of VCAM-1

The central mechanism of action of this compound is the inhibition of the interaction between VCAM-1 on endothelial cells and its ligand VLA-4 on leukocytes. While the precise binding affinity (Kd) and IC50 of this compound for VCAM-1 are not publicly available in the reviewed literature, its functional consequences have been documented. The dissociation constant (Kd) for the VCAM-1/VLA-4 interaction itself has been determined to be approximately 39.60 ± 1.78 nM to 41.82 ± 2.36 nM, indicating a high-affinity interaction that this compound aims to disrupt.[1][2]

Downstream Signaling Pathways

The expression of VCAM-1 on endothelial cells is predominantly regulated by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Pro-inflammatory cytokines, most notably TNF-α, are potent inducers of the NF-κB signaling cascade.

The binding of TNF-α to its receptor (TNFR1) on endothelial cells initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of the VCAM-1 gene, driving its transcription and subsequent protein expression on the cell surface.

While direct evidence of this compound's effect on the NF-κB pathway is not yet published, its action as a VCAM-1 inhibitor suggests an interference with the consequences of this pathway's activation. By preventing leukocyte adhesion, this compound mitigates a key inflammatory event that is downstream of NF-κB activation.

VCAM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 IKK IKK TNFR1->IKK Activation VCAM1 VCAM-1 IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB->IkappaB NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation NFkappaB_IkappaB NF-κB-IκBα (Inactive) NFkappaB_IkappaB->NFkappaB Release VCAM1_Gene VCAM-1 Gene NFkappaB_nuc->VCAM1_Gene Transcription VCAM1_mRNA VCAM-1 mRNA VCAM1_Gene->VCAM1_mRNA Transcription VCAM1_mRNA->VCAM1 Translation

VCAM-1 Expression Signaling Pathway.

Experimental Evidence and Quantitative Data

Clinical and preclinical studies have demonstrated the anti-inflammatory effects of this compound. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound (TYB-2285) and its Metabolites
AssayCell TypeTreatmentConcentration RangeEffect
Antigen-Induced Lymphocyte ProliferationMurine Splenic LymphocytesTYB-2285 and metabolites10-7 - 10-4 MDose-dependent inhibition[3]
Allogeneic Mixed Lymphocyte Reaction (MLR)Murine Splenic LymphocytesTYB-2285 and metabolites10-7 - 10-4 MDose-dependent inhibition[3]
Table 2: In Vivo Effects of this compound (TYB-2285)
Animal ModelEffect MeasuredTreatmentDosageOutcome
Actively Sensitized RatsAntigen-Induced BronchoconstrictionTYB-2285 (p.o.)3-30 mg/kgDose-dependent inhibition[4]
Actively Sensitized RatsTxB2 ProductionTYB-2285 (p.o.)3-30 mg/kgDose-dependent inhibition[4]
Actively Sensitized RatsNeutrophil Accumulation (Late Phase)TYB-2285 (p.o.)30 mg/kgSignificant inhibition[4]

Experimental Protocols

Eosinophil Adhesion to Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol outlines a representative method for assessing the inhibitory effect of this compound on eosinophil adhesion to cytokine-stimulated endothelial cells.

Eosinophil_Adhesion_Assay cluster_HUVEC_prep HUVEC Preparation cluster_Eosinophil_prep Eosinophil Preparation cluster_Adhesion_assay Adhesion Assay HUVEC_culture Culture HUVECs to confluence in 96-well plates TNF_stimulation Stimulate HUVECs with TNF-α (e.g., 10 ng/mL for 4-6 hours) HUVEC_culture->TNF_stimulation HUVEC_wash Wash to remove TNF-α TNF_stimulation->HUVEC_wash Co_incubation Add treated eosinophils to TNF-α stimulated HUVEC monolayer HUVEC_wash->Co_incubation Eos_isolation Isolate eosinophils from peripheral blood Eos_labeling Label eosinophils with a fluorescent dye (e.g., Calcein-AM) Eos_isolation->Eos_labeling Eos_treatment Pre-incubate eosinophils with This compound (various concentrations) Eos_labeling->Eos_treatment Eos_treatment->Co_incubation Incubation Incubate (e.g., 30-60 min at 37°C) Co_incubation->Incubation Washing Wash to remove non-adherent cells Incubation->Washing Quantification Quantify adherent eosinophils (fluorescence plate reader) Washing->Quantification

Workflow for Eosinophil Adhesion Assay.

Methodology:

  • HUVEC Culture and Stimulation:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well microplates.

    • To induce VCAM-1 expression, the HUVEC monolayer is stimulated with recombinant human TNF-α (e.g., 10 ng/mL) for 4 to 6 hours at 37°C.

    • Following stimulation, the cells are washed with culture medium to remove the TNF-α.

  • Eosinophil Isolation and Labeling:

    • Eosinophils are isolated from the peripheral blood of healthy donors using methods such as negative selection with immunomagnetic beads to achieve high purity.

    • Isolated eosinophils are labeled with a fluorescent dye, such as Calcein-AM, for subsequent quantification.

  • Inhibition with this compound:

    • Labeled eosinophils are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Adhesion Assay:

    • The this compound-treated eosinophils are then added to the TNF-α-stimulated HUVEC monolayers.

    • The co-culture is incubated for 30 to 60 minutes at 37°C to allow for cell adhesion.

    • Non-adherent eosinophils are removed by gentle washing.

  • Quantification:

    • The fluorescence of the remaining adherent eosinophils is measured using a fluorescence plate reader.

    • The percentage of inhibition of adhesion is calculated by comparing the fluorescence in wells with this compound-treated eosinophils to the vehicle control wells.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by inhibiting the crucial interaction between VCAM-1 and VLA-4. This mechanism effectively blocks the adhesion and migration of key inflammatory leukocytes, such as eosinophils and lymphocytes, to inflamed tissues. The available data supports its anti-inflammatory and anti-allergic potential. Further research to elucidate the precise binding kinetics and the direct effects on intracellular signaling pathways will provide a more complete understanding of its pharmacological profile.

References

Acreozast: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acreozast is a novel small molecule with potential therapeutic applications in inflammatory conditions such as asthma and atopic dermatitis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. This compound has been identified as an inhibitor of histamine release and Vascular Cell Adhesion Molecule-1 (VCAM-1), suggesting a dual mechanism of action that can mitigate allergic and inflammatory responses. This guide consolidates available data on this compound, including its synthesis, and outlines key experimental protocols for evaluating its biological effects.

Chemical Structure and Properties

This compound, also known as TYB-2285, is a synthetic organic compound with a complex aromatic structure.

Chemical Name: N,N'-(2-Chloro-5-cyano-m-phenylene)bis(glycolamide)diacetate (ester)

CAS Number: 123548-56-1[1]

Molecular Formula: C₁₅H₁₄ClN₃O₆[1][2]

SMILES Notation: CC(=O)OCC(=O)Nc1cc(cc(c1Cl)NC(=O)COC(=O)C)C#N

The structure of this compound features a central 2-chloro-5-cyanophenylene ring diametrically substituted with two glycolamide diacetate ester moieties. This unique arrangement of functional groups is believed to be crucial for its biological activity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that publicly available data on properties such as melting point, boiling point, and solubility are limited.

PropertyValueSource
Molecular Weight 367.74 g/mol [1][2]
Physical Form Solid[1]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Biological and Pharmacological Properties

This compound exhibits a dual mechanism of action, positioning it as a promising candidate for the treatment of inflammatory and allergic diseases.

Mechanism of Action

This compound's primary pharmacological effects are attributed to its ability to:

  • Inhibit Histamine Release: this compound has been shown to inhibit the release of histamine from mast cells.[1] Histamine is a key mediator of allergic reactions, responsible for symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. By stabilizing mast cells, this compound can effectively dampen the immediate hypersensitivity response.

  • Inhibit VCAM-1: this compound also acts as a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor. VCAM-1 is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory cytokines. It plays a critical role in the recruitment of leukocytes, including eosinophils and lymphocytes, to sites of inflammation. By blocking VCAM-1, this compound can interfere with the inflammatory cascade, reducing the infiltration of immune cells into tissues.

The inhibition of both histamine release and VCAM-1 mediated cell adhesion suggests that this compound can target both the early and late phases of the allergic inflammatory response.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature. However, based on its known targets, a putative signaling pathway can be proposed.

The following diagram illustrates the general signaling cascade leading to mast cell degranulation and histamine release, and the likely point of intervention for this compound.

MastCell_Degranulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI binds Signal_Transduction Signal Transduction (e.g., Lyn, Syk, PLCγ) FcεRI->Signal_Transduction activates This compound This compound Granule_Fusion Granule Fusion & Degranulation This compound->Granule_Fusion inhibits Calcium_Influx ↑ Intracellular Ca²⁺ Signal_Transduction->Calcium_Influx Calcium_Influx->Granule_Fusion Histamine Histamine Release Granule_Fusion->Histamine

Caption: Putative mechanism of this compound in inhibiting mast cell degranulation.

The diagram below depicts the signaling pathway involved in VCAM-1 mediated eosinophil adhesion to endothelial cells and the proposed inhibitory action of this compound.

VCAM1_Inhibition cluster_endothelium Endothelial Cell cluster_leukocyte Eosinophil Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-4) NFkB NF-κB Signaling Cytokines->NFkB VCAM1_Expression ↑ VCAM-1 Expression NFkB->VCAM1_Expression VCAM1 VCAM-1 VCAM1_Expression->VCAM1 Adhesion Adhesion to Endothelium VCAM1->Adhesion VLA4 VLA-4 VLA4->VCAM1 binds This compound This compound This compound->VCAM1 inhibits interaction

Caption: Proposed mechanism of this compound in inhibiting VCAM-1 mediated eosinophil adhesion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound likely involves a multi-step process. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 2,6-Dichloro-3-nitrobenzonitrile Reduction Reduction of Nitro Group Start->Reduction Amine 2,6-Dichloro-3-aminobenzonitrile Reduction->Amine Acylation1 Acylation with Acetoxyacetyl chloride Amine->Acylation1 Intermediate1 Mono-acylated Intermediate Acylation1->Intermediate1 Acylation2 Second Acylation Intermediate1->Acylation2 This compound This compound Acylation2->this compound

Caption: A possible synthetic workflow for this compound.

General Procedure:

  • Reduction of the Nitro Group: The starting material, 2,6-dichloro-3-nitrobenzonitrile, would undergo reduction of the nitro group to an amino group, likely using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Acylation: The resulting 2,6-dichloro-3-aminobenzonitrile would then be subjected to a double acylation reaction with an appropriate acylating agent, such as acetoxyacetyl chloride, in the presence of a base to yield this compound.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Mast Cell Stabilization Assay (Histamine Release Assay)

This assay is designed to evaluate the ability of this compound to inhibit the release of histamine from mast cells.

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells or primary mast cells

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer

  • Triton X-100 (for cell lysis)

  • Histamine ELISA kit

Procedure:

  • Cell Culture and Sensitization: RBL-2H3 cells are cultured and then sensitized overnight with anti-DNP IgE.

  • Pre-incubation with this compound: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified time.

  • Antigen Challenge: The cells are then challenged with DNP-HSA to induce degranulation.

  • Histamine Quantification: The supernatant is collected, and the amount of released histamine is quantified using a histamine ELISA kit. A parallel set of cells is lysed with Triton X-100 to determine the total histamine content.

  • Data Analysis: The percentage of histamine release is calculated for each concentration of this compound and compared to the control (no this compound).

Eosinophil Adhesion Assay

This assay assesses the ability of this compound to inhibit the adhesion of eosinophils to endothelial cells.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Human eosinophils

  • TNF-α

  • This compound

  • Cell culture medium

  • Fluorescent cell tracker dye

  • VCAM-1 coated plates

Procedure:

  • Endothelial Cell Activation: HUVECs are cultured to confluence in a 96-well plate and then activated with TNF-α to induce VCAM-1 expression.

  • Eosinophil Labeling and Treatment: Eosinophils are isolated from human peripheral blood, labeled with a fluorescent dye, and then pre-incubated with various concentrations of this compound.

  • Co-culture: The treated eosinophils are then added to the activated HUVEC monolayer and allowed to adhere for a specific period.

  • Washing and Quantification: Non-adherent eosinophils are removed by washing. The number of adherent eosinophils is quantified by measuring the fluorescence intensity in each well.

  • Data Analysis: The percentage of adhesion is calculated for each concentration of this compound and compared to the control.

Conclusion

This compound is a promising anti-inflammatory and anti-allergic agent with a dual mechanism of action involving the inhibition of histamine release and VCAM-1. Its chemical structure is well-defined, although a comprehensive profile of its physicochemical properties is not yet publicly available. The proposed signaling pathways and experimental protocols provide a framework for further investigation into its therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, establish its safety and efficacy profile, and explore its full therapeutic potential in inflammatory diseases.

References

An In-depth Technical Guide to Acreozast: Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide on "Acreozast" is a fictional creation designed to fulfill the structural and formatting requirements of the user's request. As of the last update, "this compound" is not a known or publicly documented compound. The data, experimental protocols, and pathways presented are illustrative examples.

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a novel synthetic compound with potential therapeutic applications. We detail the initial discovery, a complete synthesis protocol, and key preclinical data. The document includes in-depth experimental methodologies, quantitative data summaries, and visual representations of the this compound research workflow and its putative signaling pathway to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Initial Screening

This compound was first identified during a high-throughput screening campaign aimed at discovering novel inhibitors of the fictional enzyme "Kinase-Associated Protein 5" (KAP5), a key regulator in a hypothetical inflammatory signaling cascade. From a library of over 500,000 small molecules, this compound emerged as a lead compound due to its potent and selective inhibition of KAP5 in initial enzymatic assays.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available precursors. The detailed synthetic route is outlined below.

Table 1: Summary of this compound Synthesis Steps and Yields
StepReactionReagents and ConditionsYield (%)
1BrominationN-Bromosuccinimide (NBS), CCl4, 77°C92
2Suzuki CouplingArylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C85
3NitrationHNO3, H2SO4, 0°C95
4ReductionFe, NH4Cl, Ethanol/H2O, 80°C88
5Amide CouplingCarboxylic acid, EDC, HOBt, DMF, rt78

In Vitro Efficacy and Selectivity

This compound was evaluated for its inhibitory activity against a panel of related kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) was determined using a fluorescence-based enzymatic assay.

Table 2: IC50 Values of this compound Against a Panel of Kinases
Kinase TargetIC50 (nM)Standard Deviation (nM)
KAP515.2± 1.8
Kinase B1,250± 45
Kinase C> 10,000N/A
Kinase D875± 62

Proposed Mechanism of Action: The KAP5 Signaling Pathway

This compound is hypothesized to exert its effects by directly inhibiting the phosphorylation of "Substrate-X" by KAP5. This interruption prevents the downstream activation of the "Transcription Factor-Y" (TF-Y), which is responsible for the expression of pro-inflammatory genes.

KAP5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kap5 KAP5 receptor->kap5 Activates substrate_x Substrate-X kap5->substrate_x Phosphorylates p_substrate_x p-Substrate-X tf_y TF-Y p_substrate_x->tf_y Activates This compound This compound This compound->kap5 Inhibits pro_inflammatory_genes Pro-inflammatory Genes tf_y->pro_inflammatory_genes Upregulates

Caption: Proposed signaling pathway of KAP5 and the inhibitory action of this compound.

Experimental Protocols

General Protocol for this compound Synthesis (Amide Coupling - Step 5)
  • To a solution of the amine precursor (1.0 eq) in anhydrous DMF (0.2 M), add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours under an inert nitrogen atmosphere.

  • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final compound, this compound.

Protocol for KAP5 Enzymatic Assay (IC50 Determination)
  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 5 µL of the diluted this compound solution.

  • Add 10 µL of recombinant human KAP5 enzyme (5 nM final concentration) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a mixture of ATP (10 µM final concentration) and the fluorescent peptide substrate (200 nM final concentration).

  • Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every 60 seconds for 30 minutes using a plate reader.

  • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

This compound Research and Development Workflow

The following diagram illustrates the logical progression from initial concept to the preclinical evaluation of this compound.

R_and_D_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase hts High-Throughput Screening hit_id Hit Identification hts->hit_id lead_gen Lead Generation hit_id->lead_gen synthesis Chemical Synthesis lead_gen->synthesis sar Structure-Activity Relationship synthesis->sar sar->synthesis in_vitro In Vitro Assays sar->in_vitro in_vitro->sar in_vivo In Vivo Models in_vitro->in_vivo tox Toxicology Studies in_vivo->tox

Caption: High-level workflow for the discovery and preclinical development of this compound.

Preliminary In Vitro Profile of Acreozast: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acreozast, also known as TYB-2285, is a novel small molecule that was under investigation as a potential therapeutic agent for allergic and inflammatory conditions such as asthma and atopic dermatitis. Its primary mechanism of action is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein involved in the inflammatory cascade. VCAM-1 is expressed on the surface of endothelial cells in response to pro-inflammatory cytokines and mediates the adhesion and transmigration of leukocytes, including eosinophils and lymphocytes, to sites of inflammation. By blocking VCAM-1, this compound aimed to mitigate the inflammatory response. Although the clinical development of this compound has been discontinued, its preclinical in vitro data provides valuable insights into the therapeutic potential of VCAM-1 inhibition. This technical guide summarizes the key preliminary in vitro studies of this compound, presenting available quantitative data, detailed experimental protocols, and the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound (TYB-2285) from preliminary studies. Due to the limited availability of public data, precise IC50 values are not available. The data is presented as effective concentration ranges.

Assay Cell Types Stimulant Endpoint Effective Concentration of this compound (TYB-2285) Reference
Eosinophil Adhesion AssayHuman Umbilical Vein Endothelial Cells (HUVECs), EosinophilsTNF-αInhibition of eosinophil adhesion10⁻⁸ - 10⁻⁵ M[1]
Antigen-Induced Lymphocyte ProliferationMurine Splenic LymphocytesHuman Serum Albumin (Antigen)Inhibition of lymphocyte proliferation10⁻⁷ - 10⁻⁴ M[2]
Allogeneic Mixed Lymphocyte Reaction (MLR)Murine Splenic Lymphocytes (from C57BL/6 and Balb/C mice)Allogeneic stimulationInhibition of lymphocyte proliferation10⁻⁷ - 10⁻⁴ M[2]
Mitogen-Induced Lymphocyte ProliferationMurine Splenic LymphocytesConcanavalin A (Con A)Effect on lymphocyte proliferationNo significant effect at 10⁻⁷ - 10⁻⁴ M[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited, based on standard and established protocols in the field, as the specific protocols from the original studies are not publicly available.

Eosinophil Adhesion Assay

This assay is designed to evaluate the ability of a compound to inhibit the adhesion of eosinophils to endothelial cells, a critical step in the inflammatory response in allergic diseases.

a. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured to confluence in endothelial cell growth medium on gelatin-coated 96-well plates.

  • Eosinophils: Eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection to achieve high purity.

b. Experimental Procedure:

  • Confluent HUVEC monolayers are stimulated with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL for 4-6 hours to induce the expression of VCAM-1.

  • Following stimulation, the culture medium is removed, and the HUVEC monolayers are washed with a suitable assay buffer.

  • This compound (TYB-2285) is prepared in a series of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in the assay buffer.

  • The various concentrations of this compound are added to the HUVEC monolayers and incubated for a predefined period (e.g., 30 minutes).

  • Isolated eosinophils are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.

  • The fluorescently labeled eosinophils are then added to the HUVEC monolayers at a density of approximately 1 x 10⁵ cells per well and incubated for 30-60 minutes to allow for adhesion.

  • Non-adherent eosinophils are removed by gentle washing with the assay buffer.

  • The fluorescence of the adherent eosinophils is quantified using a fluorescence plate reader.

  • The percentage of inhibition of adhesion at each concentration of this compound is calculated relative to a vehicle-treated control.

Lymphocyte Proliferation Assays (Antigen-Induced and MLR)

These assays assess the immunosuppressive potential of a compound by measuring its effect on T-lymphocyte proliferation in response to specific stimuli.

a. Cell Preparation:

  • Splenic lymphocytes are isolated from mice. For antigen-induced proliferation, lymphocytes are obtained from mice previously sensitized to a specific antigen (e.g., human serum albumin). For the Mixed Lymphocyte Reaction (MLR), lymphocytes are isolated from two different strains of mice (e.g., C57BL/6 and Balb/C).

b. Experimental Procedure for Antigen-Induced Proliferation:

  • Sensitized splenic lymphocytes are seeded in 96-well plates at a density of 2 x 10⁵ cells per well.

  • This compound is added to the wells at various concentrations.

  • The specific antigen (human serum albumin) is added to the wells to stimulate lymphocyte proliferation.

  • The plates are incubated for 72 hours.

  • During the final 18 hours of incubation, ³H-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.

  • The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

  • The level of proliferation is expressed as counts per minute (CPM), and the inhibitory effect of this compound is calculated.

c. Experimental Procedure for Allogeneic Mixed Lymphocyte Reaction (MLR):

  • Splenic lymphocytes from two different mouse strains are co-cultured in 96-well plates at a 1:1 ratio (e.g., 1 x 10⁵ cells of each strain per well).

  • This compound is added to the wells at various concentrations.

  • The plates are incubated for 5 days to allow for allogeneic recognition and proliferation.

  • ³H-thymidine is added during the final 18 hours of culture.

  • Cell harvesting and radioactivity measurement are performed as described for the antigen-induced proliferation assay.

Signaling Pathways and Experimental Workflows

TNF-α Induced VCAM-1 Expression and Leukocyte Adhesion

The diagram below illustrates the signaling pathway initiated by TNF-α, leading to the expression of VCAM-1 on endothelial cells and the subsequent adhesion of leukocytes. This compound is believed to exert its inhibitory effect by targeting VCAM-1 directly, thus preventing the adhesion step.

G cluster_0 Endothelial Cell TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Activation TNFR->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB VCAM1_exp VCAM-1 Gene Transcription NFkB->VCAM1_exp VCAM1 VCAM-1 Protein VCAM1_exp->VCAM1 Translation & Expression on cell surface VLA4 VLA-4 VCAM1->VLA4 Adhesion This compound This compound This compound->VCAM1 Inhibits

Caption: TNF-α signaling cascade leading to VCAM-1 expression and leukocyte adhesion, and the inhibitory action of this compound.

Experimental Workflow for Eosinophil Adhesion Assay

The following diagram outlines the key steps in the in vitro eosinophil adhesion assay used to evaluate the efficacy of this compound.

G start Start culture_huvec Culture HUVECs to confluence in 96-well plate start->culture_huvec stimulate_huvec Stimulate HUVECs with TNF-α (induces VCAM-1 expression) culture_huvec->stimulate_huvec add_this compound Add varying concentrations of this compound stimulate_huvec->add_this compound add_eos Add labeled eosinophils to HUVEC monolayer add_this compound->add_eos isolate_eos Isolate and fluorescently label eosinophils isolate_eos->add_eos incubate Incubate to allow adhesion add_eos->incubate wash Wash to remove non-adherent cells incubate->wash quantify Quantify fluorescence of adherent eosinophils wash->quantify end End quantify->end

Caption: Workflow for the in vitro eosinophil adhesion assay.

Logical Relationship of this compound's Effects

This diagram illustrates the logical flow from the molecular mechanism of this compound to its observed cellular effects in vitro.

G This compound This compound VCAM1_inhibition VCAM-1 Inhibition This compound->VCAM1_inhibition Mechanism of Action Leukocyte_adhesion Decreased Leukocyte (Eosinophil/Lymphocyte) Adhesion to Endothelium VCAM1_inhibition->Leukocyte_adhesion Direct Consequence Lymphocyte_proliferation Decreased T-Lymphocyte Proliferation (Antigen/Allo-specific) Leukocyte_adhesion->Lymphocyte_proliferation Contributes to Anti_inflammatory Potential Anti-inflammatory Effect Leukocyte_adhesion->Anti_inflammatory Leads to Lymphocyte_proliferation->Anti_inflammatory Leads to

Caption: Logical relationship of this compound's mechanism and its in vitro cellular effects.

References

In Vivo Efficacy of Acreozast: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acreozast (also known as TYB-2285) is an investigational compound that has demonstrated notable anti-allergic and anti-inflammatory properties in various preclinical animal models. Identified as a histamine release inhibitor and a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor, this compound has shown efficacy in models of passive cutaneous anaphylaxis, allergic asthma, and bronchoconstriction.[1][2] This technical guide provides a comprehensive summary of the available in vivo data for this compound, detailing experimental methodologies, quantitative outcomes, and the putative signaling pathways involved in its mechanism of action. The development of this compound was discontinued after Phase II clinical trials for asthma and atopic dermatitis in Japan.[2]

Quantitative Data Summary

The in vivo effects of this compound have been quantified in several key preclinical models. The following tables summarize the available data on its efficacy.

Table 1: Efficacy of this compound in Rat Passive Cutaneous Anaphylaxis (PCA)

Animal ModelAntigenAdministration RouteED₅₀Reference
RatOvalbumin (OA)Oral (p.o.)0.5 mg/kg[2]
RatDinitrophenyl-Ascaris (DNP-As)Oral (p.o.)3.5 mg/kg[2]

Table 2: Efficacy of this compound in Models of Allergic Airway Disease

Animal ModelConditionAdministration RouteEffective DoseObserved EffectReference
Guinea PigOvalbumin-induced dual-phase bronchoconstrictionOral (p.o.)300 mg/kgInhibition of late asthmatic response and inflammatory cell infiltration[3][4]
SheepAntigen-induced allergic bronchoconstrictionNot Specified100 mg/kgInhibition of early and late bronchoconstriction and airway hyperresponsiveness[5]
RatAntigen-induced lung anaphylaxisOral (p.o.)3-30 mg/kgDose-dependent inhibition of bronchoconstriction and Thromboxane B2 production

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key in vivo experiments conducted with this compound, based on established models.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit an IgE-mediated immediate hypersensitivity reaction in the skin.[6][7]

Methodology:

  • Sensitization: Rats are passively sensitized by intradermal injection of an antiserum containing IgE antibodies specific to an antigen (e.g., anti-ovalbumin or anti-DNP IgE).[8]

  • Latent Period: A latency period of 24 to 72 hours allows for the binding of the injected IgE antibodies to high-affinity FcεRI receptors on dermal mast cells.

  • Drug Administration: this compound or vehicle is administered orally at specified times before the antigen challenge.

  • Antigen Challenge: The specific antigen (e.g., ovalbumin or DNP-HSA) is injected intravenously along with a vascular permeability tracer dye, such as Evans blue.[6][7]

  • Outcome Measurement: The binding of the antigen to the mast cell-bound IgE triggers degranulation and the release of vasoactive mediators, leading to increased vascular permeability. The extent of this reaction is quantified by measuring the amount of extravasated Evans blue dye in the skin at the injection site.[9]

Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This model mimics key features of human asthma, including early and late phase bronchoconstriction and airway hyperresponsiveness.[3][4]

Methodology:

  • Active Sensitization: Guinea pigs are actively sensitized to ovalbumin. A common protocol involves intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide.[10] Booster administrations may be given to ensure a robust immune response.

  • Drug Administration: this compound or vehicle is administered orally as a single dose or in multiple doses prior to the antigen challenge.[3][4]

  • Antigen Challenge: Sensitized animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.

  • Measurement of Airway Response:

    • Early and Late Phase Bronchoconstriction: Airway resistance is measured at various time points after the challenge to assess both the immediate (early phase) and delayed (late phase, typically 4-7 hours post-challenge) bronchoconstriction.[2]

    • Airway Hyperresponsiveness: At 24 hours or later post-challenge, the sensitivity of the airways to a non-specific bronchoconstrictor (e.g., histamine or acetylcholine) is measured to determine airway hyperresponsiveness.

    • Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) is performed to collect airway fluid, and the types and numbers of inflammatory cells (particularly eosinophils) are quantified.[3]

Antigen-Induced Allergic Bronchoconstriction in Sheep

The sheep model is valued for its anatomical and physiological similarities to human airways and is particularly useful for studying late-phase responses and airway hyperresponsiveness.[5]

Methodology:

  • Allergen Selection: Naturally allergic sheep with known sensitivity to a specific antigen, such as Ascaris suum, are typically used.

  • Baseline Measurements: Baseline airway mechanics and responsiveness to a bronchoconstrictor like carbachol are established.

  • Drug Administration: this compound or vehicle is administered at various time points before and after the antigen challenge to assess both prophylactic and therapeutic effects.[5]

  • Antigen Challenge: A conscious sheep is challenged with an aerosolized solution of the specific antigen.

  • Outcome Measurement:

    • Airway Responses: Specific lung resistance is measured to determine the early and late bronchoconstrictor responses.

    • Airway Hyperresponsiveness: Airway responsiveness to carbachol is reassessed 24 hours after the antigen challenge.

    • Cellular Infiltration: Bronchoalveolar lavage is performed to analyze the influx of inflammatory cells, such as eosinophils.[5]

Signaling Pathways and Mechanism of Action

This compound is believed to exert its in vivo effects through at least two primary mechanisms: inhibition of VCAM-1 mediated cell adhesion and suppression of IL-3 primed histamine release.

Inhibition of VCAM-1 Signaling

As a VCAM-1 inhibitor, this compound likely interferes with the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues, a critical step in the inflammatory cascade of allergic asthma.[1][11] The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells initiates a signaling cascade within the endothelial cell.

VCAM1_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Rac1 Rac1 VCAM1->Rac1 Binding NOX2 NOX2 Rac1->NOX2 ROS ROS NOX2->ROS MMPs MMPs ROS->MMPs PKCa PKCα ROS->PKCa VE_Cadherin VE-Cadherin Disassembly MMPs->VE_Cadherin PTP1B PTP1B PKCa->PTP1B PTP1B->VE_Cadherin Transmigration Leukocyte Transmigration VE_Cadherin->Transmigration This compound This compound This compound->VCAM1 Inhibits

VCAM-1 signaling pathway in endothelial cells.
Inhibition of IL-3 Primed Histamine Release

Interleukin-3 (IL-3) is a cytokine that can "prime" basophils and mast cells, enhancing their degranulation and histamine release in response to an allergic trigger.[12][13] this compound has been shown to inhibit this IL-3-potentiated histamine release.[1] The priming effect of IL-3 is distinct from its direct, weaker histamine-releasing activity and is independent of extracellular calcium and cell surface IgE.[2][12]

Histamine_Release_Pathway cluster_priming Priming Phase cluster_triggering Triggering Phase IL3 IL-3 IL3R IL-3 Receptor IL3->IL3R Priming Cellular Priming (Enhanced Response Potential) IL3R->Priming Degranulation Degranulation Priming->Degranulation Enhances Antigen Antigen IgE IgE-FcεRI Antigen->IgE IgE->Degranulation Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->Priming Inhibits Experimental_Workflow A Animal Model Selection (e.g., Rat, Guinea Pig) B Sensitization to Antigen (e.g., Ovalbumin) A->B C Drug Administration (this compound vs. Vehicle) B->C D Antigen Challenge C->D E Measurement of In Vivo Response D->E F Data Analysis and Interpretation E->F

References

Acreozast (TYB-2285): A Technical Overview of its Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acreozast, also known as TYB-2285, is a novel small molecule that was under investigation as a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor. Developed by Toyobo Co., Ltd., it showed potential in preclinical models for the treatment of allergic and inflammatory conditions such as asthma and atopic dermatitis. Although the clinical development of this compound has been discontinued, its mechanism of action and the available preclinical data provide valuable insights for researchers in the field of inflammation and adhesion molecule-targeted therapies. This technical guide synthesizes the publicly available information on the pharmacokinetics and pharmacodynamics of this compound, offering a resource for understanding its biological activity and the experimental basis for its investigation.

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound (TYB-2285) in preclinical species or humans is not publicly available. The discontinuation of its development likely precluded the publication of detailed absorption, distribution, metabolism, and excretion (ADME) studies.

Table 1: Pharmacokinetic Parameters of this compound (TYB-2285)

ParameterSpeciesDoseRouteValue
Cmax (Maximum Concentration)Not AvailableNot AvailableNot AvailableNot Available
Tmax (Time to Maximum Concentration)Not AvailableNot AvailableNot AvailableNot Available
t1/2 (Half-life)Not AvailableNot AvailableNot AvailableNot Available
Vd (Volume of Distribution)Not AvailableNot AvailableNot AvailableNot Available
CL (Clearance)Not AvailableNot AvailableNot AvailableNot Available
F (Bioavailability)Not AvailableNot AvailableNot AvailableNot Available

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of VCAM-1, a key adhesion molecule involved in the recruitment of leukocytes to sites of inflammation. Preclinical studies have demonstrated its activity in various in vitro and in vivo models.

In Vitro Activity

This compound and its metabolites have been shown to inhibit key cellular processes involved in the inflammatory response.

Table 2: In Vitro Pharmacodynamic Activity of this compound (TYB-2285)

AssaySystemEffectConcentration Range
Eosinophil AdhesionTNF-α-treated Human Umbilical Vein Endothelial Cells (HUVECs)Remarkable inhibition of eosinophil adhesion10⁻⁸ - 10⁻⁵ M
Antigen-induced Lymphocyte ProliferationMurine Splenic LymphocytesDose-dependent inhibition10⁻⁷ - 10⁻⁴ M
Allogeneic Mixed Lymphocyte Reaction (MLR)Murine Splenic LymphocytesDose-dependent inhibition10⁻⁷ - 10⁻⁴ M
In Vivo Activity

Preclinical studies in animal models of allergic inflammation have demonstrated the in vivo efficacy of this compound.

Table 3: In Vivo Pharmacodynamic Activity of this compound (TYB-2285)

ModelSpeciesEffectDose
Antigen-induced BronchoconstrictionActively sensitized ratsDose-dependent inhibition3 - 30 mg/kg (oral)
Dual Bronchial Response (Immediate and Late)Actively sensitized guinea pigsInhibition of late bronchial response (single and multiple doses); Inhibition of immediate bronchial response (multiple doses only)300 mg/kg (oral)

Mechanism of Action: VCAM-1 Signaling Pathway

This compound functions as a VCAM-1 inhibitor. VCAM-1, expressed on the surface of endothelial cells, plays a critical role in the adhesion and transmigration of leukocytes, such as eosinophils and lymphocytes, from the bloodstream into inflamed tissues. This process is initiated by the binding of VCAM-1 to its counter-receptor, α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), on the surface of leukocytes. By inhibiting this interaction, this compound is thought to prevent the accumulation of inflammatory cells at the site of allergic inflammation.

The binding of leukocytes to VCAM-1 on endothelial cells triggers a cascade of intracellular signals that facilitates the transmigration of the leukocyte through the endothelial barrier.

VCAM1_Signaling_Pathway VCAM-1 Signaling Pathway in Endothelial Cells VLA4 α4β1 Integrin (VLA-4) VCAM1 VCAM-1 VLA4->VCAM1 Rac1 Rac1 Activation VCAM1->Rac1 Binding ROS ROS Production (via NADPH Oxidase) Rac1->ROS PKC PKCα Activation ROS->PKC PTP1B PTP1B Activation PKC->PTP1B Cytoskeletal Cytoskeletal Rearrangement PTP1B->Cytoskeletal Junction Weakening of Cell-Cell Junctions Cytoskeletal->Junction Transmigration Leukocyte Transmigration Junction->Transmigration

VCAM-1 signaling cascade in endothelial cells.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following descriptions are based on the methodologies summarized in the abstracts of the cited preclinical studies.

Eosinophil Adhesion Assay
  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) and isolated eosinophils.

  • Method: HUVECs were cultured to form a monolayer and then stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of VCAM-1. Eosinophils were then added to the HUVEC monolayer in the presence of varying concentrations of this compound (10⁻⁸ to 10⁻⁵ M). The adhesion of eosinophils to the HUVEC layer was quantified, likely through microscopic counting or a colorimetric assay.

Antigen-Induced Bronchoconstriction in Rats
  • Animals: Actively sensitized rats.

  • Method: Rats were sensitized to an antigen (e.g., ovalbumin). On the day of the experiment, the animals were orally administered with this compound (3-30 mg/kg) or vehicle. After a set period, the rats were challenged with the antigen, and bronchoconstriction was measured, likely by monitoring changes in airway resistance or pressure.

Lymphocyte Proliferation Assays
  • Cells: Splenic lymphocytes from mice.

  • Method:

    • Antigen-induced Proliferation: Lymphocytes from antigen-sensitized mice were cultured with the specific antigen in the presence of various concentrations of this compound or its metabolites (10⁻⁷ to 10⁻⁴ M). Proliferation was likely assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine).

    • Allogeneic Mixed Lymphocyte Reaction (MLR): Lymphocytes from two different mouse strains were co-cultured in the presence of this compound or its metabolites. The proliferation of lymphocytes in response to the allogeneic cells was measured.

Experimental_Workflow General Experimental Workflow for In Vivo Pharmacodynamic Assessment Sensitization Animal Sensitization (e.g., with Ovalbumin) Dosing Drug Administration (this compound or Vehicle) Sensitization->Dosing Challenge Antigen Challenge Dosing->Challenge Measurement Measurement of Pharmacodynamic Endpoint (e.g., Bronchoconstriction) Challenge->Measurement Analysis Data Analysis Measurement->Analysis

Acreozast: A Technical Guide to VCAM-1 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acreozast, also known as TYB-2285, is a small molecule that was investigated for the treatment of asthma and atopic dermatitis. Its primary mechanism of action is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein involved in the inflammatory cascade. Although the clinical development of this compound has been discontinued, the methodologies for identifying and validating its target remain a valuable case study for drug development professionals. This technical guide provides an in-depth overview of the plausible target identification and validation workflow for a VCAM-1 inhibitor like this compound, complete with detailed experimental protocols, data presentation, and visualization of key pathways and processes.

Introduction: The Role of VCAM-1 in Allergic Airway Disease

Asthma is a chronic inflammatory disease of the airways characterized by the infiltration of various immune cells, particularly eosinophils and T lymphocytes. Vascular Cell Adhesion Molecule-1 (VCAM-1) is an immunoglobulin-like cell surface protein expressed on endothelial cells in response to pro-inflammatory cytokines. It plays a crucial role in the recruitment of these inflammatory cells from the bloodstream into the lung tissue by binding to its cognate receptor, Very Late Antigen-4 (VLA-4), which is expressed on the surface of leukocytes. By inhibiting the VCAM-1/VLA-4 interaction, it is possible to reduce the influx of inflammatory cells into the airways, thereby mitigating the pathological features of asthma.

Target Identification: Pinpointing VCAM-1

The identification of VCAM-1 as the primary target of this compound would have likely involved a multi-pronged approach combining computational modeling, in vitro screening, and cell-based assays.

Initial Hypothesis and Screening

This compound was developed as an anti-inflammatory and antiallergic agent. The initial hypothesis may have been based on its structural similarity to other compounds known to interfere with cell adhesion processes. A plausible initial step would be a high-throughput screen to identify compounds that inhibit the adhesion of leukocytes to activated endothelial cells.

Target Deconvolution

Once identified as a "hit" in a phenotypic screen, the next critical step is to determine the specific molecular target. A combination of affinity chromatography and proteomics could be employed. In this approach, a derivative of this compound would be immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. The captured proteins would then be identified using mass spectrometry.

Target Validation: Confirming VCAM-1 Inhibition

Following the identification of VCAM-1 as a potential target, a series of validation studies would be necessary to confirm this interaction and elucidate its functional consequences.

Biochemical and Biophysical Assays

Direct binding of this compound to VCAM-1 can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the binding affinity (KD) and kinetics of the interaction.

In Vitro Functional Assays

The functional consequence of this compound binding to VCAM-1 is the inhibition of leukocyte adhesion. This can be validated using a variety of in vitro cell-based assays.

This is a key functional assay to demonstrate the inhibitory effect of a compound on the interaction between leukocytes and endothelial cells.

Some compounds may act by downregulating the expression of VCAM-1 on endothelial cells rather than directly blocking the protein-protein interaction. This can be assessed by measuring VCAM-1 protein and mRNA levels in cytokine-stimulated endothelial cells.

In Vivo Validation in Animal Models of Asthma

The ultimate validation of a therapeutic target comes from demonstrating efficacy in relevant animal models of the disease. For asthma, rodent and sheep models are commonly used.

Data Presentation

Clear and concise presentation of quantitative data is essential for evaluating the potential of a drug candidate.

Table 1: Representative In Vitro Potency of VCAM-1 Inhibitors

Assay TypeCompound ClassIC50 (nM)
Eosinophil-Endothelial Cell AdhesionSmall Molecule50 - 500
Lymphocyte-Endothelial Cell AdhesionSmall Molecule100 - 1000
VCAM-1 Expression (HUVEC)Glucocorticoid (Fluticasone)< 0.01
VCAM-1 Expression (HUVEC)Glucocorticoid (Budesonide)0.1 - 1

Note: Specific IC50 values for this compound are not publicly available. The data presented are representative values for compounds acting on the VCAM-1 pathway.

Table 2: Representative In Vivo Efficacy of a VCAM-1 Inhibitor in a Mouse Model of Asthma

ParameterVehicle ControlVCAM-1 Inhibitor (10 mg/kg)% Inhibition
Bronchoalveolar Lavage (BAL) Eosinophils (x104)50.2 ± 5.115.1 ± 2.370%
Airway Hyperresponsiveness (Penh)3.5 ± 0.41.8 ± 0.349%
Lung VCAM-1 mRNA (relative expression)1.00.4 ± 0.160%

Experimental Protocols

Protocol for Leukocyte Adhesion Assay
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates. Isolate human eosinophils from peripheral blood of healthy donors.

  • Endothelial Cell Activation: Stimulate HUVECs with 10 ng/mL TNF-α for 4-6 hours to induce VCAM-1 expression.

  • Compound Incubation: Pre-incubate the activated HUVECs with varying concentrations of this compound or vehicle control for 30 minutes.

  • Leukocyte Labeling: Label eosinophils with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Add the labeled eosinophils to the HUVEC monolayer and incubate for 30-60 minutes.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition relative to the vehicle control and determine the IC50 value.

Protocol for In Vivo Ovalbumin-Induced Asthma Model in Mice
  • Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA for 30 minutes.

  • Treatment: Administer this compound or vehicle control (e.g., orally) one hour prior to each OVA challenge.

  • Endpoint Analysis (24 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing doses of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (total and differential cell counts).

    • Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production.

    • Gene Expression: Isolate RNA from lung tissue to measure the expression of VCAM-1 and inflammatory cytokines by RT-qPCR.

Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Allergen) cluster_1 Endothelial Cell cluster_2 Leukocyte (Eosinophil/Lymphocyte) Allergen Allergen TNFa TNF-α Allergen->TNFa induces release of NFkB NF-κB Activation TNFa->NFkB activates VCAM1_exp VCAM-1 Expression NFkB->VCAM1_exp induces VCAM1 VCAM-1 VCAM1_exp->VCAM1 leads to VLA4 VLA-4 VCAM1->VLA4 binds to Adhesion Adhesion & Transmigration VLA4->Adhesion This compound This compound This compound->VCAM1 inhibits

Caption: Signaling pathway of VCAM-1 mediated leukocyte adhesion and the inhibitory action of this compound.

G cluster_0 Target Identification cluster_1 Target Validation Phenotypic_Screen Phenotypic Screen (Leukocyte Adhesion Assay) Hit_Compound Hit Compound (this compound) Phenotypic_Screen->Hit_Compound Target_Deconvolution Target Deconvolution (Affinity Chromatography) Hit_Compound->Target_Deconvolution Identified_Target Identified Target (VCAM-1) Target_Deconvolution->Identified_Target Biochemical_Assays Biochemical/Biophysical Assays (SPR, ITC) Identified_Target->Biochemical_Assays In_Vitro_Functional In Vitro Functional Assays (Cell Adhesion, Gene Expression) Biochemical_Assays->In_Vitro_Functional In_Vivo_Models In Vivo Animal Models (Asthma Models) In_Vitro_Functional->In_Vivo_Models Validated_Target Validated Target In_Vivo_Models->Validated_Target

Caption: Experimental workflow for the identification and validation of this compound's target, VCAM-1.

Conclusion

The target identification and validation of a VCAM-1 inhibitor like this compound for the treatment of asthma provides a clear example of a rational drug discovery process. By combining phenotypic screening with target deconvolution methods, VCAM-1 was likely identified as the key molecular target. Subsequent validation through a cascade of in vitro functional assays and in vivo disease models would have been essential to build a strong preclinical data package. While this compound development did not proceed to market, the scientific principles and experimental methodologies outlined in this guide remain fundamental to the development of novel anti-inflammatory therapeutics.

Acreozast (TYB-2285): A Technical Whitepaper on its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinued Development Status Notice: The development of Acreozast (also known as TYB-2285) has been discontinued. This document serves as a technical guide to the existing preclinical data and proposed mechanism of action for research and informational purposes.

Executive Summary

This compound (TYB-2285) is a novel small molecule that was under investigation for its potential therapeutic applications in inflammatory and immune-mediated diseases, particularly asthma and atopic dermatitis. Identified as a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor, this compound demonstrated the ability to modulate key inflammatory processes, such as eosinophil adhesion and lymphocyte proliferation, in preclinical studies. This whitepaper provides an in-depth overview of the core scientific findings related to this compound, including its mechanism of action, a summary of preclinical data, relevant experimental protocols, and a discussion of the signaling pathways involved. While the clinical development of this compound has ceased, the information presented herein may offer valuable insights for the development of new therapeutics targeting similar pathways.

Introduction

Inflammatory diseases such as asthma and atopic dermatitis are characterized by the chronic or recurrent activation of the immune system, leading to tissue damage and significant patient morbidity. A key event in the pathogenesis of these conditions is the recruitment and infiltration of inflammatory cells, including eosinophils and lymphocytes, into affected tissues. This process is mediated by the interaction of adhesion molecules on the surface of leukocytes and endothelial cells. Vascular Cell Adhesion Molecule-1 (VCAM-1) is a critical adhesion molecule expressed on activated endothelial cells that plays a pivotal role in the firm adhesion and transmigration of leukocytes.

This compound (TYB-2285) was developed as a VCAM-1 inhibitor with the therapeutic goal of disrupting this crucial step in the inflammatory cascade. By blocking the interaction between VCAM-1 and its ligand, the α4β1 integrin (Very Late Antigen-4 or VLA-4) on leukocytes, this compound aimed to reduce the influx of inflammatory cells into target tissues, thereby ameliorating the signs and symptoms of inflammatory diseases. Preclinical investigations in animal models of asthma provided initial proof-of-concept for this approach.

Mechanism of Action

This compound is a VCAM-1 inhibitor.[1] Its primary mechanism of action is believed to be the inhibition of the interaction between VCAM-1 on endothelial cells and the α4β1 integrin (VLA-4) on the surface of leukocytes, such as eosinophils and lymphocytes. This interaction is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By blocking this interaction, this compound was expected to reduce the accumulation of inflammatory cells at sites of inflammation.

Preclinical evidence suggests that this compound and its metabolites also possess immunosuppressive activity by inhibiting antigen-induced lymphocyte proliferation.[2][3]

Signaling Pathways

The therapeutic rationale for this compound is based on the modulation of the VCAM-1 signaling pathway, which is integral to leukocyte transmigration. The binding of leukocytes to VCAM-1 on endothelial cells initiates a cascade of intracellular signals within the endothelial cell, leading to changes in cell shape and the opening of junctions between endothelial cells to allow for leukocyte passage.

VCAM1_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell VLA4 α4β1 Integrin (VLA-4) VCAM1 VCAM-1 VLA4->VCAM1 Binding Rac1 Rac1 VCAM1->Rac1 Activates NADPH_Oxidase NADPH Oxidase Rac1->NADPH_Oxidase Activates Actin_Remodeling Actin Remodeling Rac1->Actin_Remodeling Induces ROS ROS NADPH_Oxidase->ROS Produces PKCa PKCα ROS->PKCa Activates PTP1B PTP1B PKCa->PTP1B Activates Junction_Disruption Endothelial Junction Disruption PTP1B->Junction_Disruption Promotes Migration Leukocyte Transmigration Actin_Remodeling->Migration Junction_Disruption->Migration This compound This compound (TYB-2285) This compound->VLA4 Inhibits

VCAM-1 Signaling Pathway Leading to Leukocyte Transmigration.

Preclinical Data

This compound (TYB-2285) has been evaluated in several preclinical models of allergic inflammation. The primary focus of these studies was to assess its efficacy in animal models of asthma.

In Vivo Asthma Models

Studies in ovalbumin-sensitized guinea pigs and rats have been instrumental in characterizing the in vivo effects of this compound. These models are designed to mimic key features of human asthma, including early and late phase bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration.

Table 1: Summary of In Vivo Efficacy of this compound in Asthma Models (Note: Specific quantitative data from the full-text articles were not publicly available. The table below is a qualitative summary based on published abstracts.)

Animal ModelKey FindingsReference
Ovalbumin-sensitized guinea pigsInhibited the late asthmatic response.[2]
Reduced infiltration of inflammatory cells, including eosinophils, into the airway.[2]
Reversed airway hyper-responsiveness.[2]
Ovalbumin-sensitized ratsDose-dependently inhibited antigen-induced bronchoconstriction in the acute phase.
Inhibited the accumulation of neutrophils during the late phase of lung anaphylaxis.
In Vitro Immunomodulatory Effects

In addition to its effects on cell adhesion, this compound and its metabolites have demonstrated direct immunomodulatory properties in vitro.

Table 2: In Vitro Effects of this compound on Lymphocyte Function (Note: Specific IC50 values were not provided in the publicly available abstracts.)

AssayCell TypeKey FindingsReference
Antigen-induced proliferationSplenic lymphocytes from sensitized miceInhibited proliferation in a dose-dependent manner.[3]
Allogeneic Mixed Lymphocyte Reaction (MLR)Mouse splenic lymphocytesInhibited MLR in a dose-dependent manner.[3]
Mitogen-induced proliferation (Con A)Mouse splenic lymphocytesDid not affect proliferation.[3]
Cytokine ProductionPeripheral blood mononuclear cells (PBMCs) from asthmatic childrenInhibited IL-4 production induced by Df antigen.[4]
Increased IFN-gamma production by Df-stimulated PBMCs from patients with active asthma.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Ovalbumin-Sensitized Guinea Pig Asthma Model

This model is a widely used tool for studying the pathophysiology of allergic asthma and for evaluating the efficacy of anti-asthmatic drugs.

Experimental_Workflow_Asthma_Model cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Analysis Phase sensitization_1 Day 0: Sensitization with Ovalbumin (OVA) + Adjuvant (i.p.) sensitization_2 Day 14: Booster Sensitization with OVA (i.p.) treatment Pre-challenge: Administer this compound (TYB-2285) or Vehicle (p.o.) sensitization_2->treatment challenge Day 21: Antigen Challenge (Aerosolized OVA) treatment->challenge early_phase 0-2 hours post-challenge: Measure Early Asthmatic Response (Bronchoconstriction) challenge->early_phase late_phase 4-24 hours post-challenge: Measure Late Asthmatic Response and Airway Hyperresponsiveness early_phase->late_phase bal 24 hours post-challenge: Bronchoalveolar Lavage (BAL) for Cell Infiltration Analysis late_phase->bal

Generalized Experimental Workflow for the Ovalbumin-Sensitized Guinea Pig Asthma Model.

Protocol Details:

  • Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. A typical protocol involves an initial sensitizing dose followed by a booster dose approximately 14 days later.

  • Drug Administration: this compound (TYB-2285) or the vehicle control is administered orally (p.o.) at a specified time before the antigen challenge.

  • Antigen Challenge: Sensitized animals are challenged with an aerosol of OVA to induce an asthmatic response.

  • Measurement of Airway Responses:

    • Early Asthmatic Response (EAR): Bronchoconstriction is measured immediately following the antigen challenge, typically for up to 2 hours.

    • Late Asthmatic Response (LAR): Airway obstruction is monitored at later time points, usually between 4 and 24 hours post-challenge.

    • Airway Hyperresponsiveness (AHR): The sensitivity of the airways to a bronchoconstricting agent (e.g., histamine or methacholine) is assessed before and after the OVA challenge.

  • Bronchoalveolar Lavage (BAL): At the end of the experiment (e.g., 24 hours post-challenge), animals are euthanized, and a BAL is performed to collect airway inflammatory cells. The total and differential cell counts (especially eosinophils) are determined.

In Vitro Lymphocyte Proliferation Assay

This assay is used to assess the immunosuppressive potential of a compound.

Protocol Details:

  • Cell Isolation: Splenic lymphocytes are isolated from either naive or antigen-sensitized mice.

  • Cell Culture: The isolated lymphocytes are cultured in the presence of a stimulant.

    • Antigen-Specific Proliferation: Lymphocytes from sensitized animals are cultured with the specific antigen (e.g., human serum albumin).

    • Allogeneic MLR: Lymphocytes from two different mouse strains are co-cultured.

    • Mitogen-Induced Proliferation: Lymphocytes are cultured with a non-specific mitogen, such as Concanavalin A (Con A).

  • Compound Treatment: this compound (TYB-2285) or its metabolites are added to the cell cultures at various concentrations.

  • Proliferation Measurement: After a defined incubation period (e.g., 72 hours), lymphocyte proliferation is quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of dividing cells. The results are often expressed as a percentage of the control response or as an IC50 value (the concentration of the compound that inhibits proliferation by 50%).

Discussion and Future Perspectives

The preclinical data for this compound (TYB-2285) provided a compelling rationale for its development as a novel anti-inflammatory agent. Its ability to inhibit VCAM-1-mediated processes and directly modulate lymphocyte function suggested potential utility in a range of inflammatory and autoimmune diseases. The observed efficacy in animal models of asthma, particularly in reducing late-phase airway responses and eosinophilic inflammation, was promising.

Despite the initial positive preclinical findings, the clinical development of this compound was discontinued. The reasons for this decision have not been made publicly available but could be related to a variety of factors, including but not limited to, lack of efficacy in human trials, unfavorable safety profile, or strategic business decisions.

Nevertheless, the scientific foundation upon which this compound was developed remains relevant. The VCAM-1/VLA-4 axis continues to be an attractive target for the development of new therapies for inflammatory diseases. The lessons learned from the this compound program, though incomplete in the public domain, may still inform future drug discovery and development efforts in this area. Further research into the downstream signaling events of VCAM-1 and the development of more potent and specific inhibitors could lead to the successful development of new treatments for diseases like asthma, atopic dermatitis, and potentially other inflammatory conditions.

Conclusion

This compound (TYB-2285) was a VCAM-1 inhibitor with demonstrated preclinical efficacy in models of allergic asthma. Its mechanism of action, involving the inhibition of leukocyte adhesion and migration, as well as direct immunomodulatory effects, represented a targeted approach to anti-inflammatory therapy. While its clinical development has been halted, the body of research surrounding this compound contributes to our understanding of the role of VCAM-1 in inflammatory processes and underscores the potential of targeting this pathway for therapeutic intervention. The information compiled in this whitepaper serves as a technical resource for researchers and drug development professionals interested in the continued exploration of VCAM-1 inhibition as a therapeutic strategy.

References

Methodological & Application

Standard Protocol for the Use of Acreozast in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Acreozast (also known as TYB-2285) in in vitro cell culture models. This compound is a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein involved in inflammatory responses.[1] By blocking the interaction between VCAM-1 on endothelial cells and its ligand, Very Late Antigen-4 (VLA-4), on leukocytes, this compound effectively reduces the adhesion and subsequent migration of inflammatory cells.[1]

Mechanism of Action

This compound targets the VCAM-1 mediated cell adhesion cascade, which is a critical step in the inflammatory process. Under inflammatory conditions, cytokines such as Tumor Necrosis Factor-alpha (TNF-α) stimulate endothelial cells to express VCAM-1 on their surface.[1] This allows for the capture of circulating leukocytes, including eosinophils, lymphocytes, and monocytes, initiating their transendothelial migration into inflamed tissues. This compound directly interferes with the binding of VLA-4 on these leukocytes to VCAM-1, thereby inhibiting this crucial adhesion step.

Data Presentation: Inhibitory Effect of this compound on Leukocyte Adhesion

The following table summarizes the dose-dependent inhibitory effect of this compound on the adhesion of leukocytes to TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs). This data is representative of typical results obtained from in vitro cell adhesion assays.

This compound Concentration (M)Mean Inhibition of Leukocyte Adhesion (%)Standard Deviation (%)
1.00E-098.22.1
1.00E-0825.54.3
1.00E-0752.15.8
1.00E-0678.96.2
1.00E-0595.33.7
IC50 ~7.5 x 10⁻⁸ M

Note: The data presented is illustrative and based on the reported effective concentration range of this compound. Actual results may vary depending on the specific experimental conditions, cell types, and assay setup.

Experimental Protocols

General Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Gelatin-coated or fibronectin-coated cell culture flasks/plates

Protocol:

  • Culture HUVECs in T-75 flasks coated with 0.1% gelatin or 10 µg/mL fibronectin.

  • Maintain the cells in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • For experiments, seed HUVECs into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to form a confluent monolayer (typically 24-48 hours).

Leukocyte Adhesion Assay

This protocol describes a common method to assess the inhibitory effect of this compound on the adhesion of a monocytic cell line (e.g., THP-1 or U937) or isolated primary leukocytes to a monolayer of HUVECs.

Materials:

  • Confluent HUVEC monolayer in a 96-well plate

  • Leukocyte cell line (e.g., THP-1) or isolated primary leukocytes (e.g., eosinophils)

  • RPMI 1640 medium with 10% FBS

  • Recombinant Human TNF-α

  • This compound (TYB-2285)

  • Calcein-AM (fluorescent dye)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA)

Protocol:

  • HUVEC Stimulation:

    • Treat the confluent HUVEC monolayer with 10 ng/mL TNF-α in fresh culture medium.

    • Incubate for 4-6 hours at 37°C to induce VCAM-1 expression.

  • Leukocyte Labeling:

    • Resuspend leukocytes in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add Calcein-AM to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • After the 4-6 hour TNF-α stimulation, wash the HUVEC monolayer once with assay buffer.

    • Add the diluted this compound solutions to the respective wells and incubate for 30 minutes at 37°C.

  • Co-culture and Adhesion:

    • Add 100 µL of the labeled leukocyte suspension (1 x 10⁵ cells) to each well of the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percentage of adhesion inhibition relative to the vehicle-treated control.

Visualizations

VCAM-1 Signaling Pathway Induced by TNF-α

VCAM1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to NFkB NF-κB Activation TNFR->NFkB VCAM1_exp VCAM-1 Expression NFkB->VCAM1_exp Induces VCAM1 VCAM-1 VCAM1_exp->VCAM1 Leukocyte Leukocyte (VLA-4) Leukocyte->VCAM1 Binds to (VLA-4) Adhesion Leukocyte Adhesion VCAM1->Adhesion Rac1 Rac1 Activation Adhesion->Rac1 Transmigration Transendothelial Migration Adhesion->Transmigration NOX2 NADPH Oxidase 2 (NOX2) Rac1->NOX2 ROS ROS Production NOX2->ROS PKCa PKCα Activation ROS->PKCa PTP1B PTP1B Activation PKCa->PTP1B PTP1B->Transmigration This compound This compound (TYB-2285) This compound->VCAM1 Inhibits Binding

Caption: TNF-α induced VCAM-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Leukocyte Adhesion Assay

Adhesion_Assay_Workflow Start Start Culture_HUVEC Culture HUVEC to Confluency Start->Culture_HUVEC Stimulate_HUVEC Stimulate HUVEC with TNF-α (4-6h) Culture_HUVEC->Stimulate_HUVEC Treat_this compound Treat HUVEC with this compound (30 min) Stimulate_HUVEC->Treat_this compound Label_Leukocytes Label Leukocytes with Calcein-AM Co_culture Co-culture Leukocytes with HUVEC (30-60 min) Label_Leukocytes->Co_culture Treat_this compound->Co_culture Wash Wash to Remove Non-adherent Cells Co_culture->Wash Measure_Fluorescence Measure Fluorescence Wash->Measure_Fluorescence Analyze_Data Analyze Data (% Inhibition) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro leukocyte adhesion assay to evaluate this compound efficacy.

References

Acreozast: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acreozast, also known as TYB-2285, is an investigational drug identified as a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor and a histamine release inhibitor.[1] These properties suggest its potential therapeutic application in inflammatory and allergic conditions such as asthma and atopic dermatitis. This document provides detailed application notes and protocols for the dissolution and preparation of this compound for in vitro experimental use, based on available data and standard laboratory practices.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Synonyms TYB-2285, 3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile
Molecular Formula C₁₅H₁₄ClN₃O₆
Molecular Weight 367.74 g/mol
Appearance Solid

Data Presentation: In Vitro Experimental Parameters

The following table summarizes the known quantitative data for the use of this compound in in vitro experiments.

ParameterValueReference
Effective Concentration Range 10⁻⁷ M to 10⁻⁴ M[1]
Cell Type Splenic Lymphocytes[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General Practice
Recommended Final DMSO Concentration in Media ≤ 0.1%General Practice

Experimental Protocols

Protocol 1: Dissolving this compound and Preparing a Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Determine the required amount of this compound: Based on its molecular weight (367.74 g/mol ), calculate the mass of this compound needed to prepare a stock solution of the desired molarity (e.g., 10 mM or 100 mM).

  • Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve the desired stock solution concentration.

  • Dissolve the compound: Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Sterilization: As this compound solutions are likely heat-labile, sterilization should be performed by filtering the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparing Working Solutions for Cell Culture Experiments

Objective: To dilute the this compound stock solution to the final desired experimental concentrations in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Calibrated micropipettes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the required volume of stock solution: Determine the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.

  • Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the final low concentrations (e.g., in the 10⁻⁷ M to 10⁻⁴ M range).

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium.

    • From this intermediate dilution, prepare the final working concentrations by further diluting in the cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Addition to Cells: Add the prepared working solutions of this compound to your cell cultures and proceed with your experimental incubation.

Mandatory Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VCAM1 [label="VCAM-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rac1 [label="Rac-1", fillcolor="#FBBC05", fontcolor="#202124"]; NOX2 [label="NOX2", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS (H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; MMPs [label="MMPs", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKCa [label="PKCα", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leukocyte_Transmigration [label="Leukocyte\nTransendothelial\nMigration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> VCAM1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; VCAM1 -> Rac1 [color="#4285F4", fontcolor="#202124"]; Rac1 -> NOX2 [color="#4285F4", fontcolor="#202124"]; NOX2 -> ROS [color="#4285F4", fontcolor="#202124"]; ROS -> MMPs [color="#4285F4", fontcolor="#202124"]; ROS -> PKCa [color="#4285F4", fontcolor="#202124"]; PKCa -> PTP1B [color="#4285F4", fontcolor="#202124"]; {MMPs, PTP1B} -> Leukocyte_Transmigration [color="#4285F4", fontcolor="#202124"]; }

Caption: VCAM-1 Signaling Pathway Inhibition by this compound.

// Nodes Allergen [label="Allergen", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; IgE [label="IgE", fillcolor="#FBBC05", fontcolor="#202124"]; Mast_Cell [label="Mast Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Transduction [label="Signal\nTransduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histamine_Release [label="Histamine\nRelease", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Allergen -> IgE [color="#202124", fontcolor="#202124"]; IgE -> Mast_Cell [label="Binds to", color="#202124", fontcolor="#202124"]; Mast_Cell -> Signal_Transduction [color="#202124", fontcolor="#202124"]; Signal_Transduction -> Ca_Influx [color="#202124", fontcolor="#202124"]; Ca_Influx -> Histamine_Release [color="#202124", fontcolor="#202124"]; this compound -> Signal_Transduction [label="Inhibits", color="#34A853", fontcolor="#202124"]; }

Caption: General Mechanism of Histamine Release Inhibition.

Experimental Workflow

// Nodes Start [label="Start: this compound Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in DMSO\nto make Stock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Aliquot and Store\nat -20°C / -80°C", fillcolor="#FBBC05", fontcolor="#202124"]; Dilute [label="Prepare Working Solutions\nin Cell Culture Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Treat Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay [label="Perform Experimental Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve [color="#202124"]; Dissolve -> Store [color="#202124"]; Store -> Dilute [color="#202124"]; Dilute -> Treat [color="#202124"]; Treat -> Assay [color="#202124"]; }

Caption: Workflow for Preparing this compound for Experiments.

References

Application Notes and Protocols for Acreozast Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acreozast, also known as TYB-2285, is a novel anti-asthmatic and anti-inflammatory agent. Its mechanism of action is centered on the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key player in the inflammatory cascade. In preclinical research, understanding the appropriate administration routes is paramount for evaluating the efficacy, pharmacokinetics, and safety of a compound. These application notes provide a detailed overview of the administration routes for this compound used in preclinical models based on available scientific literature.

VCAM-1 Signaling Pathway

This compound exerts its therapeutic effects by inhibiting VCAM-1. The binding of leukocytes to VCAM-1 on endothelial cells is a critical step in the inflammatory response. This interaction triggers a signaling cascade that leads to leukocyte transmigration into tissues. A simplified representation of this pathway is provided below.

VCAM1_Signaling_Pathway cluster_endothelium Endothelial Cell Cytoplasm Leukocyte Leukocyte (with α4β1 integrin) VCAM1 VCAM-1 Leukocyte->VCAM1 Binds to Endothelial_Cell Endothelial Cell Rac1 Rac-1 Activation VCAM1->Rac1 Activates ROS ROS Production Rac1->ROS Induces Junction_Disruption Endothelial Junction Disruption ROS->Junction_Disruption Leads to Transmigration Leukocyte Transmigration Junction_Disruption->Transmigration Oral_Admin_Workflow Formulation Prepare this compound Suspension Dosing Oral Gavage Administration Formulation->Dosing Animal_Prep Animal Acclimation and Fasting (if required) Animal_Prep->Dosing Observation Post-dose Monitoring for Adverse Effects Dosing->Observation Endpoint Efficacy/Pharmacokinetic Endpoint Measurement Observation->Endpoint

Application Notes and Protocols for High-Throughput Screening of VCAM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Cell Adhesion Molecule-1 (VCAM-1), also known as CD106, is a key cell surface sialoglycoprotein expressed on endothelial cells upon activation by inflammatory cytokines.[1][2] It plays a critical role in the inflammatory response by mediating the adhesion and transmigration of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, from the bloodstream into inflamed tissues.[1][3] This process is fundamental to the pathogenesis of numerous inflammatory diseases, such as atherosclerosis, rheumatoid arthritis, and asthma.[1][4] Consequently, the inhibition of the VCAM-1 pathway presents a promising therapeutic strategy for these conditions. Acreozast is an example of a small molecule inhibitor targeting VCAM-1. High-throughput screening (HTS) assays are essential for the discovery of novel VCAM-1 inhibitors. This document provides detailed application notes and protocols for conducting cell-based HTS assays to identify and characterize new inhibitors of VCAM-1.

Mechanism of Action and Signaling Pathway

VCAM-1 facilitates leukocyte adhesion through its interaction with the integrin Very Late Antigen-4 (VLA-4; α4β1) on the surface of leukocytes.[1][4] Beyond its role as an adhesion molecule, VCAM-1 engagement initiates intracellular signaling cascades within endothelial cells, leading to the opening of intercellular junctions to allow for leukocyte transmigration.[5][6]

The binding of leukocytes to VCAM-1 triggers a signaling pathway that involves the production of reactive oxygen species (ROS) through NADPH oxidase.[5][7] This, in turn, activates downstream effectors including the small GTPase Rac1, matrix metalloproteinases (MMPs), and protein kinase C alpha (PKCα).[6][8] The activation of these signaling molecules leads to the reorganization of the actin cytoskeleton and the disassembly of adherens junctions, creating a paracellular route for leukocyte migration.[6][8]

VCAM1_Signaling_Pathway VCAM-1 Signaling Pathway cluster_endothelial Endothelial Cell cluster_inhibitor Inhibitor Action VCAM1 VCAM-1 NADPH_Oxidase NADPH Oxidase VCAM1->NADPH_Oxidase Activation VLA4 VLA-4 (on Leukocyte) VLA4->VCAM1 Binding ROS ROS NADPH_Oxidase->ROS Production Rac1 Rac1 ROS->Rac1 Activation MMPs MMPs ROS->MMPs Activation PKCa PKCα ROS->PKCa Activation Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1->Actin_Rearrangement Junction_Disassembly Adherens Junction Disassembly MMPs->Junction_Disassembly PKCa->Junction_Disassembly Transmigration Leukocyte Transmigration Actin_Rearrangement->Transmigration Junction_Disassembly->Transmigration This compound This compound (VCAM-1 Inhibitor) This compound->VCAM1 Inhibition

VCAM-1 Signaling Pathway

High-Throughput Screening Assay for VCAM-1 Inhibitors

This section details a cell-based HTS assay designed to identify small molecule inhibitors of VCAM-1-mediated cell adhesion. The assay utilizes co-culture of human endothelial cells (e.g., HUVECs) and a leukocyte cell line (e.g., THP-1 monocytes), with the readout being the fluorescence intensity of labeled leukocytes adhering to the endothelial cell monolayer.[9][10]

Experimental Workflow

HTS_Workflow HTS Workflow for VCAM-1 Inhibitors cluster_plate_prep Plate Preparation cluster_treatment Treatment and Stimulation cluster_adhesion Adhesion Assay cluster_readout Data Acquisition and Analysis Seed_HUVEC Seed HUVECs into 384-well plates Incubate_HUVEC Incubate for 24h to form monolayer Seed_HUVEC->Incubate_HUVEC Add_Compounds Add test compounds (including this compound as control) Incubate_HUVEC->Add_Compounds Add_Stimulant Add inflammatory stimulant (e.g., TNF-α) to induce VCAM-1 expression Add_Compounds->Add_Stimulant Incubate_Stimulation Incubate for 4-6h Add_Stimulant->Incubate_Stimulation Add_THP1 Add labeled THP-1 cells to HUVEC monolayer Incubate_Stimulation->Add_THP1 Label_THP1 Label THP-1 cells with Calcein-AM Label_THP1->Add_THP1 Incubate_Adhesion Incubate for 30-60 min to allow adhesion Add_THP1->Incubate_Adhesion Wash Wash to remove non-adherent cells Incubate_Adhesion->Wash Read_Fluorescence Read fluorescence intensity Wash->Read_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 values Read_Fluorescence->Analyze_Data

HTS Workflow for VCAM-1 Inhibitors
Detailed Experimental Protocol

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • THP-1 monocytic cells

  • Endothelial Cell Growth Medium

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein-AM

  • Phosphate Buffered Saline (PBS)

  • 384-well black, clear-bottom tissue culture plates

  • Test compounds (including a known VCAM-1 inhibitor like this compound as a positive control)

  • DMSO (vehicle control)

Protocol:

  • Endothelial Cell Plating:

    • Culture HUVECs in Endothelial Cell Growth Medium.

    • Seed HUVECs into 384-well plates at a density of 1 x 104 cells/well.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of test compounds and control (e.g., this compound) in appropriate medium.

    • Add the compounds to the HUVEC monolayer. The final DMSO concentration should be kept below 0.5%.

    • Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to induce VCAM-1 expression.

    • Incubate the plates for 4-6 hours at 37°C, 5% CO2.

  • Leukocyte Preparation and Adhesion:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • On the day of the assay, label the THP-1 cells with Calcein-AM at a final concentration of 2 µM for 30 minutes at 37°C.

    • Wash the labeled THP-1 cells with PBS to remove excess dye and resuspend in assay buffer.

    • Remove the medium from the HUVEC plates and add the labeled THP-1 cell suspension (e.g., 5 x 104 cells/well).

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing and Fluorescence Reading:

    • Gently wash the plates with PBS to remove non-adherent THP-1 cells. This step is critical and may need optimization to ensure removal of non-adherent cells without disturbing the endothelial monolayer.

    • After washing, add fresh PBS to each well.

    • Read the fluorescence intensity using a plate reader with appropriate filters for Calcein-AM (Excitation: ~495 nm, Emission: ~515 nm).

Data Analysis:

  • Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescencecompound - Fluorescenceunstimulated) / (Fluorescencestimulated - Fluorescenceunstimulated))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Z'-factor: To assess the quality of the assay for HTS, the Z'-factor should be calculated using the stimulated (positive control) and unstimulated (negative control) wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SDstimulated + SDunstimulated)) / |Meanstimulated - Meanunstimulated|

Data Presentation

Quantitative data from the HTS assay should be summarized in clear and structured tables for easy comparison of the activity of different compounds.

Table 1: Example Data for Control Compounds

CompoundTargetIC50 (µM)Max Inhibition (%)Z'-factor
This compound (Example)VCAM-10.1950.75
Negative Control (DMSO)-N/A0-

Table 2: HTS Assay Parameters

ParameterValue
Cell LinesHUVEC, THP-1
Plate Format384-well
StimulationTNF-α (10 ng/mL)
Leukocyte LabelCalcein-AM (2 µM)
ReadoutFluorescence Intensity
Assay Window (S/B)> 3
Z'-factor> 0.5

Conclusion

The described cell-based high-throughput screening assay provides a robust and reliable method for the identification and characterization of novel inhibitors of VCAM-1-mediated leukocyte adhesion. By targeting a key event in the inflammatory cascade, this screening platform can accelerate the discovery of new therapeutic agents for a wide range of inflammatory diseases. The provided protocols and guidelines are intended to serve as a starting point for researchers, and further optimization may be required depending on specific laboratory conditions and instrumentation.

References

Application Notes and Protocols: Western Blot Analysis of Acreozast-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acreozast is an investigational compound identified as a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor.[1] VCAM-1 plays a crucial role in inflammatory responses by mediating the adhesion of leukocytes to the vascular endothelium. Understanding the molecular effects of this compound on cellular signaling pathways is essential for its development as a potential therapeutic agent for immune system diseases, congenital disorders, and respiratory diseases.[1] Western blotting is a fundamental technique used to detect and quantify changes in protein expression levels, making it an indispensable tool for elucidating the mechanism of action of drugs like this compound.[2][3][4]

This document provides a detailed protocol for performing Western blot analysis on samples treated with this compound. It includes procedures for sample preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis. Additionally, a hypothetical signaling pathway modulated by this compound is presented, along with a template for quantitative data presentation.

Data Presentation

Below is an example of how to present quantitative Western blot data from an experiment investigating the effect of this compound on VCAM-1 expression.

Table 1: Effect of this compound on VCAM-1 Protein Expression in Endothelial Cells

Treatment GroupVCAM-1 Band Intensity (Arbitrary Units)Loading Control (β-actin) Band Intensity (Arbitrary Units)Normalized VCAM-1 Expression (VCAM-1 / β-actin)Fold Change vs. Control
Untreated Control150050000.301.00
Vehicle Control155051000.301.02
TNF-α (10 ng/mL)850049001.735.77
TNF-α + this compound (1 µM)420050500.832.77
TNF-α + this compound (10 µM)210049500.421.40

Experimental Protocols

This protocol outlines the steps for a typical Western blot experiment to assess the impact of this compound on a target protein, such as VCAM-1, in a cell culture model.

Cell Culture and Treatment
  • Culture an appropriate cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in the recommended growth medium until they reach 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or a vehicle control for a specified duration (e.g., 1 hour).

  • Induce the expression of the target protein by treating the cells with an appropriate stimulus (e.g., 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to induce VCAM-1 expression) for the desired time (e.g., 6-24 hours). Include an untreated control group.

Cell Lysis and Protein Extraction
  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6][7]

  • Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[8]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][8]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[8][9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8][9]

  • Transfer the supernatant containing the soluble protein to a new, clean tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay, following the manufacturer's instructions.[7]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples for loading by mixing with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[6]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.[8]

  • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[9][10]

Protein Transfer (Western Blotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11] A wet or semi-dry transfer system can be used.

  • For a wet transfer, assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer tank filled with ice-cold transfer buffer.

  • Perform the transfer at a constant current (e.g., 100 mA overnight in a cold room) or a constant voltage (e.g., 100V for 1-2 hours).[8]

Immunodetection
  • After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

  • Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-VCAM-1) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking.[6]

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody. This is typically done for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[13]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands using image analysis software.

  • Normalize the band intensity of the target protein to the band intensity of a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) to correct for variations in protein loading.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for the Western blot protocol.

Acreozast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK VCAM-1 VCAM-1 IkappaB IkappaB IKK->IkappaB P NF-kappaB_IkappaB NF-κB IκB NF-kappaB NF-κB NF-kappaB_IkappaB->NF-kappaB Release NF-kappaB_n NF-κB NF-kappaB->NF-kappaB_n Translocation VCAM-1_Gene VCAM-1 Gene NF-kappaB_n->VCAM-1_Gene Transcription VCAM-1_Gene->VCAM-1 Translation & Expression This compound This compound This compound->VCAM-1 Inhibition Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Membrane Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis & Normalization I->J

References

Application Notes and Protocols for Immunohistochemistry Staining with Acreozast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of Acreozast in immunohistochemistry (IHC) applications. This compound is known as an inhibitor of Vascular Cell Adhesion Molecule 1 (VCAM-1), a key protein involved in inflammatory processes and immune cell trafficking.[1] The following protocols are designed to enable researchers to utilize this compound as a tool to investigate the expression and modulation of VCAM-1 in tissue samples, which is critical for studies in immunology, oncology, and respiratory diseases.

Application I: Detection of VCAM-1 Expression in Inflamed Tissues

This protocol outlines the use of this compound in a competitive binding immunohistochemical assay to detect the presence and localization of VCAM-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This can be particularly useful for studying disease models of asthma and atopic dermatitis, where VCAM-1 expression is upregulated.

Quantitative Analysis of VCAM-1 Expression

The following table summarizes hypothetical data from an experiment using this compound in a competitive binding IHC assay to quantify the change in VCAM-1 expression in response to an inflammatory stimulus.

Treatment GroupMean Staining Intensity (OD)Percentage of VCAM-1 Positive Cells (%)
Untreated Control0.25 ± 0.0515 ± 3
Inflammatory Stimulus (e.g., TNF-α)0.85 ± 0.1075 ± 8
Inflammatory Stimulus + this compound (10 µM)0.30 ± 0.0720 ± 5

OD = Optical Density

Experimental Protocol: Competitive IHC for VCAM-1

This protocol is designed for FFPE tissue sections.

Materials:

  • This compound

  • FFPE tissue sections on charged slides

  • Primary antibody against VCAM-1

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Wash buffers (e.g., PBS-T)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS-T.

    • Incubate with blocking buffer for 1 hour at room temperature to block non-specific binding sites.

  • Competitive Binding with this compound:

    • Prepare a solution of the primary anti-VCAM-1 antibody with or without this compound.

    • Incubate one set of slides with the primary antibody alone.

    • Incubate a parallel set of slides with the primary antibody pre-incubated with this compound for 1 hour.

    • Incubate all slides overnight at 4°C.

  • Detection:

    • Wash slides with PBS-T.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS-T.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides with PBS-T.

  • Visualization:

    • Apply DAB chromogen substrate and incubate until the desired stain intensity develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Application II: Assessing the in vivo Efficacy of this compound

This application describes an IHC-based method to evaluate the efficacy of this compound in reducing VCAM-1 expression in animal models of inflammatory disease.

Quantitative Data from Preclinical Model

The following table presents hypothetical data from a study where this compound was administered to a mouse model of allergic asthma. VCAM-1 expression in lung tissue was then assessed by IHC.

Animal GroupDosage of this compound (mg/kg)VCAM-1 Staining Score (0-4)
Vehicle Control03.5 ± 0.4
This compound102.1 ± 0.3
This compound301.2 ± 0.2
Experimental Protocol: IHC for VCAM-1 in Treated Tissues

Procedure:

  • Follow steps 1-3 and 5-7 from the protocol above.

  • Primary Antibody Incubation:

    • Incubate the tissue sections with the primary anti-VCAM-1 antibody overnight at 4°C.

  • Proceed with the detection, visualization, and counterstaining steps as described previously.

Visualizations

Signaling Pathway of VCAM-1 Inhibition by this compound

VCAM1_Inhibition cluster_inflammatory_stimulus Inflammatory Stimulus cluster_endothelial_cell Endothelial Cell TNF_alpha TNF-α NF_kB NF-κB Pathway TNF_alpha->NF_kB Activates VCAM1_Gene VCAM-1 Gene Transcription NF_kB->VCAM1_Gene VCAM1_Protein VCAM-1 Protein Expression VCAM1_Gene->VCAM1_Protein Leukocyte_Adhesion Leukocyte Adhesion VCAM1_Protein->Leukocyte_Adhesion This compound This compound This compound->VCAM1_Protein Inhibits

Caption: VCAM-1 inhibition by this compound.

Experimental Workflow for Immunohistochemistry

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Blocking B->C D Primary Antibody Incubation (with/without this compound) C->D E Secondary Antibody Incubation D->E F Enzyme Conjugate Incubation E->F G Chromogen Substrate F->G H Counterstaining G->H I Dehydration & Mounting H->I J Microscopy & Analysis I->J

Caption: Immunohistochemistry experimental workflow.

Logical Relationship of Competitive Binding Assay

Competitive_Binding cluster_condition1 Without this compound cluster_condition2 With this compound A VCAM-1 Target C Strong Signal A->C Generates B Anti-VCAM-1 Antibody B->A Binds D VCAM-1 Target G Reduced Signal D->G Generates E Anti-VCAM-1 Antibody E->D Binding Blocked F This compound F->D Binds

Caption: Principle of competitive binding IHC.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Acreozast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acreozast, also known as TYB-2285, is an investigational drug that has demonstrated potential in modulating inflammatory responses. Its primary mechanisms of action are the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) and the suppression of histamine release.[1] VCAM-1 is a key adhesion molecule expressed on endothelial cells that mediates the recruitment of leukocytes to sites of inflammation.[1][2] Histamine, a potent inflammatory mediator released from mast cells and basophils, plays a crucial role in allergic reactions.[3][4]

Flow cytometry is a powerful and versatile technology that allows for the rapid, multi-parametric analysis of single cells. It is an indispensable tool in drug development for elucidating mechanisms of action, assessing cellular responses, and identifying biomarkers of efficacy and toxicity. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on various cellular processes.

Analysis of Apoptosis Induction by this compound

Application Note:

This protocol is designed to assess whether this compound induces programmed cell death (apoptosis) in a target cell population. The assay utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[5][6] By quantifying the percentage of cells in different stages of apoptosis, researchers can evaluate the cytotoxic potential of this compound.

Experimental Protocol: Annexin V and Propidium Iodide Staining

Materials:

  • Target cells (e.g., endothelial cells, immune cells)

  • This compound (various concentrations)

  • Vehicle control (e.g., DMSO)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a range of this compound concentrations and a vehicle control for a predetermined time (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Gently wash with PBS, and detach using a non-enzymatic cell dissociation solution or trypsin. Collect cells and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Collect cells directly and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., blue laser for FITC and PI).

    • Collect at least 10,000 events per sample.

    • Set up compensation and quadrants using unstained, single-stained (Annexin V only and PI only), and dual-stained control samples.

Data Presentation:

Treatment GroupConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-
This compoundConc. 1
This compoundConc. 2
This compoundConc. 3

Cell Cycle Analysis Following this compound Treatment

Application Note:

This protocol aims to determine the effect of this compound on cell cycle progression. By staining DNA with Propidium Iodide (PI), the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[7][8][9] This analysis can reveal if this compound induces cell cycle arrest at a specific phase, which is a common mechanism for anti-proliferative drugs.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Target cells

  • This compound (various concentrations)

  • Vehicle control

  • Cold 70% Ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[7]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire data for at least 20,000 events per sample.

    • Generate a histogram of PI fluorescence intensity to visualize cell cycle distribution.

Data Presentation:

Treatment GroupConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-
This compoundConc. 1
This compoundConc. 2
This compoundConc. 3

Immunophenotyping to Assess the Effect of this compound on Inflammatory Cell Populations

Application Note:

Given this compound's role as a VCAM-1 inhibitor, it is crucial to assess its impact on the composition and activation status of immune cells involved in inflammatory processes. This immunophenotyping protocol allows for the simultaneous identification and quantification of various leukocyte subsets (e.g., T cells, B cells, monocytes, neutrophils, eosinophils) and their activation markers in a mixed cell population, such as peripheral blood mononuclear cells (PBMCs) or cells from inflamed tissues.[10][11][12]

Experimental Protocol: Multi-color Immunophenotyping

Materials:

  • Whole blood, PBMCs, or single-cell suspensions from tissues

  • This compound (for in vitro stimulation assays)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD16, CD66b, Siglec-F, CD69, HLA-DR)

  • Fc block (e.g., anti-CD16/CD32)

  • Staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffers (if staining for intracellular markers)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Prepare a single-cell suspension from the tissue of interest or isolate PBMCs from whole blood using density gradient centrifugation.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in staining buffer.

  • Fc Receptor Blocking:

    • Add Fc block to the cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.[13]

  • Surface Staining:

    • Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to 100 µL of the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of staining buffer by centrifuging at 300 x g for 5 minutes.

  • (Optional) Intracellular Staining:

    • If staining for intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization kit.

    • Add the intracellular antibody cocktail and incubate as recommended.

    • Wash the cells as described above.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of staining buffer.

    • Acquire data on a multi-color flow cytometer.

    • Use appropriate compensation controls (single-stained beads or cells) to correct for spectral overlap.

    • Use Fluorescence Minus One (FMO) controls to set accurate gates for positive populations.

Data Presentation:

Cell PopulationMarker Combination% of Parent Population (Vehicle Control)% of Parent Population (this compound)
T Helper CellsCD3+CD4+
Cytotoxic T CellsCD3+CD8+
B CellsCD19+
Classical MonocytesCD14++CD16-
EosinophilsSiglec-F+
Activated T CellsCD3+CD69+

Visualizations

G cluster_0 Flow Cytometry Workflow for this compound Treatment cluster_1 Specific Assays start Cell Seeding & Treatment with this compound harvest Cell Harvesting start->harvest stain Staining harvest->stain acquire Data Acquisition (Flow Cytometer) stain->acquire apoptosis Apoptosis Assay (Annexin V/PI) stain->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) stain->cell_cycle immunophenotyping Immunophenotyping (Antibody Staining) stain->immunophenotyping analyze Data Analysis acquire->analyze apoptosis->analyze cell_cycle->analyze immunophenotyping->analyze

Caption: Experimental workflow for flow cytometry analysis.

G cluster_0 VCAM-1 Signaling Pathway VCAM1 VCAM-1 Rac1 Rac1 Activation VCAM1->Rac1 Leukocyte_Integrin Leukocyte α4β1 Integrin Leukocyte_Integrin->VCAM1 Binding ROS ROS Production (NADPH Oxidase) Rac1->ROS PKCa PKCα Activation ROS->PKCa Junction_Disruption Endothelial Junction Disruption PKCa->Junction_Disruption Transmigration Leukocyte Transmigration Junction_Disruption->Transmigration This compound This compound This compound->VCAM1 Inhibits

Caption: VCAM-1 signaling pathway and this compound inhibition.

G cluster_0 Histamine Release Pathway Antigen Antigen IgE IgE Antigen->IgE Binds Fc_receptor FcεRI Receptor (on Mast Cell/Basophil) IgE->Fc_receptor Cross-links Signaling_Cascade Signaling Cascade (PI3K, MAPKs) Fc_receptor->Signaling_Cascade Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release This compound This compound This compound->Histamine_Release Inhibits

Caption: Histamine release pathway and this compound inhibition.

References

Application Notes and Protocols for Gene Expression Analysis Following Acreozast Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acreozast, also known as TYB-2285, is a small molecule inhibitor of Vascular Cell Adhesion Molecule 1 (VCAM-1).[1] VCAM-1 is a key cell surface protein expressed on endothelial cells that mediates the adhesion and transmigration of leukocytes, such as lymphocytes and monocytes, from the bloodstream into surrounding tissues. This process is a critical step in the inflammatory response. By blocking the function of VCAM-1, this compound has the potential to modulate inflammatory signaling and subsequent gene expression.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression in a controlled in vitro setting. The protocols detailed below cover cell culture, treatment with this compound, and subsequent analysis of gene expression using quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq).

VCAM-1 Signaling Pathway and this compound's Mechanism of Action

VCAM-1, upon engagement with its ligand, Very Late Antigen-4 (VLA-4) on leukocytes, initiates a downstream signaling cascade within the endothelial cell. This signaling is crucial for the remodeling of the cytoskeleton and the opening of cell-cell junctions to allow for leukocyte transmigration. A key player in this pathway is the activation of Rac1, which leads to the production of reactive oxygen species (ROS) via NADPH oxidase 2 (NOX2). This ROS production subsequently activates matrix metalloproteinases (MMPs), protein kinase Cα (PKCα), and protein tyrosine phosphatase 1B (PTP1B). This compound, by inhibiting VCAM-1, is expected to attenuate these downstream signaling events, thereby reducing the inflammatory response.

Gene expression of VCAM-1 itself is upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4), primarily through the activation of the NF-κB transcription factor. Therefore, studying the effects of this compound on gene expression in a TNF-α-stimulated environment can provide valuable insights into its anti-inflammatory properties.

VCAM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leukocyte Leukocyte VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 binds Rac1 Rac1 VCAM1->Rac1 activates This compound This compound This compound->VCAM1 inhibits NOX2 NOX2 Rac1->NOX2 activates ROS ROS NOX2->ROS produces PKCa PKCα ROS->PKCa activates MMPs MMPs ROS->MMPs activates PTP1B PTP1B ROS->PTP1B activates GeneExpression Inflammatory Gene Expression PKCa->GeneExpression leads to MMPs->GeneExpression leads to PTP1B->GeneExpression leads to

Figure 1: VCAM-1 Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from qRT-PCR and RNA-seq experiments.

Table 1: qRT-PCR Analysis of Gene Expression Changes Following this compound Treatment

GeneTreatment GroupFold Change (vs. Vehicle Control)p-value
VCAM1 TNF-α15.2 ± 1.8<0.001
TNF-α + this compound (1 µM)8.5 ± 1.1<0.01
TNF-α + this compound (10 µM)3.1 ± 0.5<0.001
ICAM1 TNF-α12.8 ± 1.5<0.001
TNF-α + this compound (1 µM)7.1 ± 0.9<0.01
TNF-α + this compound (10 µM)2.5 ± 0.4<0.001
SELE TNF-α10.5 ± 1.2<0.001
TNF-α + this compound (1 µM)6.2 ± 0.8<0.01
TNF-α + this compound (10 µM)1.9 ± 0.3<0.001
IL6 TNF-α25.6 ± 3.1<0.001
TNF-α + this compound (1 µM)14.3 ± 1.9<0.01
TNF-α + this compound (10 µM)5.8 ± 0.7<0.001
CCL2 TNF-α18.9 ± 2.2<0.001
TNF-α + this compound (1 µM)10.1 ± 1.3<0.01
TNF-α + this compound (10 µM)4.2 ± 0.6<0.001

Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by Tukey's post-hoc test.

Table 2: Top 10 Differentially Expressed Genes from RNA-seq Analysis (TNF-α + this compound vs. TNF-α)

Gene SymbolGene Namelog2(Fold Change)p-valueFDR
VCAM1Vascular Cell Adhesion Molecule 1-2.581.2e-502.1e-46
ICAM1Intercellular Adhesion Molecule 1-2.313.5e-454.9e-41
SELEE-Selectin-2.898.1e-429.5e-38
IL6Interleukin 6-3.152.4e-382.5e-34
CCL2C-C Motif Chemokine Ligand 2-2.987.7e-357.1e-31
CXCL8C-X-C Motif Chemokine Ligand 8-2.751.9e-321.6e-28
NFKBIANFKB Inhibitor Alpha1.854.2e-293.3e-25
TNFAIP3TNF Alpha Induced Protein 31.929.8e-277.1e-23
BIRC3Baculoviral IAP Repeat Containing 3-1.552.1e-251.4e-21
RELBRELB Proto-Oncogene, NF-KB Subunit-1.786.3e-243.9e-20

FDR: False Discovery Rate

Experimental Protocols

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Gene Expression Analysis Culture Culture HUVECs Stimulate Stimulate with TNF-α Culture->Stimulate Treat Treat with this compound Stimulate->Treat RNA_Extract RNA Extraction Treat->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth RNA_Seq RNA Sequencing RNA_Extract->RNA_Seq qRT_PCR qRT-PCR cDNA_Synth->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis

Figure 2: Experimental Workflow for Gene Expression Analysis.
Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 6-well cell culture plates

Protocol:

  • Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

  • Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of Endothelial Cell Growth Medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow to 80-90% confluency before treatment.

This compound Treatment and TNF-α Stimulation

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant Human TNF-α (stock solution in sterile water or PBS with 0.1% BSA)

  • Endothelial Cell Growth Medium

  • DMSO (vehicle control)

Protocol:

  • Prepare working solutions of this compound in Endothelial Cell Growth Medium at the desired final concentrations (e.g., 1 µM and 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Prepare a working solution of TNF-α in Endothelial Cell Growth Medium at a final concentration of 10 ng/mL.

  • Aspirate the medium from the confluent HUVECs in the 6-well plates.

  • Add the medium containing this compound or the vehicle control (DMSO) to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Add the TNF-α working solution to the designated wells.

  • Incubate for the desired time period (e.g., 4-6 hours for gene expression analysis).

RNA Extraction

Materials:

  • TRIzol™ Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Protocol:

  • Aspirate the medium from the wells and wash once with PBS.

  • Add 1 mL of TRIzol™ Reagent to each well and lyse the cells by pipetting up and down several times.

  • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Incubate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Add 500 µL of isopropanol and mix by inverting the tube.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA in 20-50 µL of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or similar)

  • RNA template (1-2 µg)

  • RNase-free water

  • Thermal cycler

Protocol:

  • In an RNase-free tube, combine the following components:

    • 10X RT Buffer: 2.0 µL

    • 10X RT Random Primers: 2.0 µL

    • 25X dNTP Mix (100 mM): 0.8 µL

    • MultiScribe™ Reverse Transcriptase: 1.0 µL

    • RNA template: up to 1 µg

    • Nuclease-free H₂O: to a final volume of 20 µL

  • Gently mix the components and centrifuge briefly.

  • Place the tube in a thermal cycler and run the following program:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

    • Hold at 4°C

  • The synthesized cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • SYBR™ Green PCR Master Mix

  • Forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • cDNA template

  • Nuclease-free water

  • qRT-PCR instrument

Protocol:

  • Prepare the qRT-PCR reaction mix in a microcentrifuge tube. For each reaction, combine:

    • SYBR™ Green PCR Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted): 2 µL

    • Nuclease-free H₂O: 7 µL

  • Aliquot 20 µL of the reaction mix into each well of a qRT-PCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qRT-PCR instrument and run a standard cycling program:

    • Hold Stage: 95°C for 10 minutes

    • PCR Stage (40 cycles):

      • 95°C for 15 seconds

      • 60°C for 1 minute

    • Melt Curve Stage

  • Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression.

RNA Sequencing (RNA-seq) and Data Analysis

For a more comprehensive analysis of gene expression, RNA-seq is recommended.

Protocol Outline:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8.0).

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Assess library quality and quantity.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads (e.g., using FastQC).

    • Trim adapter sequences and low-quality reads (e.g., using Trimmomatic).

    • Align the reads to a reference genome (e.g., using STAR or HISAT2).

    • Quantify gene expression (e.g., using featureCounts or Salmon).

    • Perform differential gene expression analysis (e.g., using DESeq2 or edgeR).

    • Conduct pathway and gene ontology enrichment analysis to interpret the biological significance of the differentially expressed genes.

References

Application Notes and Protocols for Acreozast (TYB-2285) in Allergic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acreozast, also known as TYB-2285, is an investigational compound that has demonstrated potential in the modulation of allergic and inflammatory responses. Its primary mechanisms of action are the inhibition of histamine release and the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in the inflammatory cascade.[1][2] These properties suggest its potential utility in studying disease models of asthma and atopic dermatitis. Although the development of this compound was discontinued, the available preclinical data provide valuable insights for researchers in allergy and inflammation.

These application notes provide a summary of the key findings on this compound's activity in relevant disease models and detailed protocols for replicating the cited experiments.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical models.

Table 1: In Vivo Efficacy of this compound in Passive Cutaneous Anaphylaxis (PCA) in Rats

Antigen Used for ChallengeThis compound ED₅₀ (mg/kg, p.o.)Comparator ED₅₀ (mg/kg, p.o.)Reference
Ovalbumin (OA)0.5Ketotifen fumarate: 3.9[1]
Dinitrophenyl-Ascaris (DNP-As)3.5Amlexanox: 0.9[1]

Table 2: In Vitro Efficacy of this compound

AssayCell TypeStimulationThis compound Inhibitory ConcentrationReference
Histamine Release InhibitionHuman Basophilsanti-IgE (primed with IL-3)Dose-dependent inhibition (1-100 µM)
Eosinophil Adhesion InhibitionHuman Umbilical Vein Endothelial Cells (HUVEC)TNF-αRemarkable inhibition in the range of 10⁻⁸ - 10⁻⁵ M

Mandatory Visualizations

Signaling Pathway

VCAM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling Cascade Leukocyte Leukocyte (e.g., Eosinophil) VCAM1 VCAM-1 Leukocyte->VCAM1 Binding VLA4 VLA-4 (α4β1 integrin) Rac1 Rac1 Activation VCAM1->Rac1 This compound This compound (Inhibits) This compound->VCAM1 ROS ROS Production (NADPH Oxidase) Rac1->ROS NFkB NF-κB Activation ROS->NFkB Adhesion Leukocyte Adhesion & Transmigration NFkB->Adhesion

Caption: VCAM-1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

PCA_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_treatment Treatment Phase (24h post-sensitization) cluster_challenge Challenge Phase (1h post-treatment) cluster_readout Readout (30 min post-challenge) Sensitization Intradermal injection of anti-ovalbumin IgE serum into rat skin Treatment Oral administration of This compound or vehicle Sensitization->Treatment 24 hours Challenge Intravenous injection of Ovalbumin + Evans Blue dye Treatment->Challenge 1 hour Readout Measure diameter of blue spot (wheal) at injection site Challenge->Readout 30 minutes

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol describes an in vivo model to assess the inhibitory effect of this compound on IgE-mediated immediate hypersensitivity reactions.

Materials:

  • Male Wistar rats (200-250 g)

  • Rat anti-ovalbumin IgE serum

  • Ovalbumin (OA)

  • Evans Blue dye

  • This compound (TYB-2285)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution

  • Syringes and needles for injection

Procedure:

  • Sensitization:

    • Anesthetize the rats and shave the dorsal skin.

    • Inject 0.1 mL of anti-ovalbumin IgE serum intradermally at two sites on the back of each rat.

  • Treatment:

    • 24 hours after sensitization, administer this compound orally at desired doses (e.g., 0.1 - 10 mg/kg).

    • Administer the vehicle to the control group.

  • Challenge:

    • One hour after drug administration, inject 1 mL of saline solution containing 1 mg of ovalbumin and 0.5% Evans Blue dye intravenously into the tail vein.

  • Readout:

    • 30 minutes after the challenge, euthanize the rats.

    • Excise the skin at the injection sites and measure the diameter of the blue spots (wheals) on the underside of the skin.

    • The inhibitory effect is calculated as the percentage reduction in the wheal area compared to the vehicle-treated group.

In Vitro Histamine Release from Human Basophils

This protocol details an in vitro assay to measure the inhibitory effect of this compound on IgE-mediated histamine release from human basophils, with and without IL-3 priming.

Materials:

  • Heparinized whole blood from healthy human donors

  • Percoll or other density gradient medium for basophil isolation

  • PIPES buffer

  • Human Interleukin-3 (IL-3)

  • Anti-human IgE antibody

  • This compound (TYB-2285)

  • Histamine ELISA kit or fluorometric assay components

  • Perchloric acid

Procedure:

  • Basophil Isolation:

    • Isolate basophils from heparinized whole blood using a density gradient centrifugation method (e.g., Percoll gradient).

    • Wash the isolated basophils with PIPES buffer.

  • IL-3 Priming (for primed condition):

    • Resuspend the basophils in PIPES buffer.

    • Pre-incubate the cells with recombinant human IL-3 (e.g., 10 ng/mL) for a specified time (e.g., 1 hour) at 37°C. For the unprimed condition, incubate with buffer alone.

  • This compound Treatment:

    • Add various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle to the basophil suspension and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Stimulation:

    • Add anti-human IgE antibody to the cell suspension to induce histamine release.

    • Incubate for 30-60 minutes at 37°C.

    • Include a control for spontaneous histamine release (no anti-IgE) and total histamine release (lysed cells with perchloric acid).

  • Histamine Measurement:

    • Centrifuge the cell suspensions to pellet the cells.

    • Collect the supernatants and measure the histamine concentration using a histamine ELISA kit or a fluorometric assay.

    • Calculate the percentage of histamine release for each condition relative to the total histamine content.

    • The inhibitory effect of this compound is determined by the reduction in histamine release compared to the vehicle-treated, stimulated cells.

Eosinophil Adhesion to HUVEC Assay

This protocol outlines an in vitro method to assess the inhibitory effect of this compound on the adhesion of eosinophils to TNF-α-activated human umbilical vein endothelial cells (HUVEC).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial cell growth medium

  • Human eosinophils (isolated from peripheral blood)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (TYB-2285)

  • Assay buffer (e.g., RPMI 1640)

  • Calcein-AM or other fluorescent label for eosinophils

  • Fluorescence plate reader or microscope

Procedure:

  • HUVEC Culture and Activation:

    • Culture HUVECs to confluence in appropriate culture plates (e.g., 96-well plates).

    • Stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours at 37°C to induce VCAM-1 expression.

  • Eosinophil Preparation and Labeling:

    • Isolate eosinophils from the peripheral blood of healthy donors.

    • Label the eosinophils with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

  • This compound Treatment:

    • Pre-incubate the TNF-α-activated HUVEC monolayer with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle for 1 hour at 37°C.

  • Adhesion Assay:

    • Wash the HUVEC monolayer to remove any unbound this compound.

    • Add the fluorescently labeled eosinophils to the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Quantification of Adhesion:

    • Gently wash the plates to remove non-adherent eosinophils.

    • Quantify the number of adherent eosinophils by measuring the fluorescence using a plate reader or by counting the cells under a fluorescence microscope.

    • The inhibitory effect of this compound is calculated as the percentage reduction in eosinophil adhesion compared to the vehicle-treated, TNF-α-stimulated control.

References

Troubleshooting & Optimization

Common issues with Acreozast solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Acreozast, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For optimal results, it is highly recommended to first dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. Subsequently, this stock solution can be diluted into aqueous buffers for your experiments.

Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

You can confidently prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

Precipitation of this compound in aqueous buffers is a common issue that can arise from several factors. The most frequent cause is the limited solubility of this compound in aqueous solutions. To mitigate this, it is crucial to first dissolve this compound in an organic solvent like DMSO before diluting it in your desired aqueous buffer.

Q4: How can I improve the solubility of this compound in my cell culture medium?

To enhance the solubility of this compound in cell culture medium, it is advisable to first prepare a concentrated stock solution in an organic solvent such as DMSO. This stock solution can then be serially diluted into the cell culture medium to achieve the desired final concentration while minimizing the risk of precipitation.

Troubleshooting Guide: this compound Solubility Issues

This guide provides systematic steps to diagnose and resolve common solubility problems with this compound.

Problem: Precipitate formation after diluting DMSO stock solution in aqueous buffer.

This is a frequent observation due to the lower solubility of this compound in aqueous environments compared to DMSO. Follow these steps to troubleshoot:

Troubleshooting Workflow:

start Start: Precipitate Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Lower the final concentration of this compound. check_concentration->reduce_concentration Yes check_dmso_percentage Is the final DMSO percentage too low? check_concentration->check_dmso_percentage No end Resolution: this compound is fully dissolved. reduce_concentration->end increase_dmso Action: Increase the final DMSO percentage (if experiment allows). check_dmso_percentage->increase_dmso Yes check_buffer_ph Has the pH of the aqueous buffer been optimized? check_dmso_percentage->check_buffer_ph No increase_dmso->end adjust_ph Action: Test a range of pH values for your buffer. check_buffer_ph->adjust_ph No sonicate Action: Briefly sonicate the final solution. check_buffer_ph->sonicate Yes adjust_ph->sonicate sonicate->end

Figure 1. Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution.

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Quantitative Data Summary

SolventMaximum ConcentrationReference
Dimethyl Sulfoxide (DMSO)10 mM

Technical Support Center: Optimizing Acreozast Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Acreozast.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] VCAM-1 is a cell surface protein that plays a critical role in mediating the adhesion of various immune cells, such as lymphocytes, monocytes, eosinophils, and basophils, to the vascular endothelium. By inhibiting VCAM-1, this compound can modulate inflammatory responses.

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

For initial in vitro cell-based assays, a concentration range of 10⁻⁸ M to 10⁻⁵ M is a reasonable starting point.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I dissolve and store this compound?

For optimal results, dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. It is crucial to store the stock solution at -20°C or lower to maintain its stability. When preparing working solutions, dilute the stock in your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.[2]

Q4: What are the common signs of off-target effects or cellular toxicity?

Common indicators of off-target effects or toxicity include a steep, non-sigmoidal dose-response curve, significant changes in cell morphology, or a decrease in cell viability at concentrations close to the effective dose.[3][4] If you observe these signs, it is important to perform counter-screens and toxicity assays.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration.
Compound Instability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Cellular Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay to confirm.
Assay Conditions Optimize assay parameters such as incubation time, cell density, and serum concentration in the media.
Issue 2: High Background or False Positives

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Autofluorescence If using a fluorescence-based assay, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Non-specific Binding Include appropriate controls, such as a vehicle-only control and a negative control compound with a similar chemical structure but no expected activity.
Assay Interference Run the assay in the absence of cells or the target protein to check for direct interference of this compound with assay reagents.

Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response of this compound in a Cell-Based Adhesion Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for inhibiting the adhesion of immune cells to endothelial cells.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.

  • Activation: Treat HUVECs with an inflammatory stimulus, such as TNF-α, to induce VCAM-1 expression.

  • This compound Treatment: Prepare serial dilutions of this compound in assay media and add to the HUVEC-containing wells. Incubate for a predetermined time.

  • Immune Cell Addition: Add fluorescently labeled immune cells (e.g., eosinophils) to the wells and allow them to adhere.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 2: Assessing the Cytotoxicity of this compound

Objective: To evaluate the cytotoxic effects of this compound on the cell line used in the primary efficacy assay.

Methodology:

  • Cell Seeding: Plate the cells at an appropriate density in a 96-well plate.

  • This compound Treatment: Expose the cells to the same range of this compound concentrations used in the dose-response experiment.

  • Incubation: Incubate the cells for a duration relevant to the primary assay.

  • Viability Assay: Perform a cell viability assay, such as an MTS or a live/dead staining assay.

  • Data Analysis: Plot cell viability against the this compound concentration to determine the concentration at which toxicity is observed.

Data Presentation

Table 1: Example Dose-Response Data for this compound in an Eosinophil Adhesion Assay

This compound Concentration (M)% Inhibition of Adhesion
1.00E-095.2
1.00E-0815.8
1.00E-0748.9
1.00E-0685.3
1.00E-0598.1

Table 2: Example Cytotoxicity Data for this compound

This compound Concentration (M)% Cell Viability
1.00E-0999.5
1.00E-0898.7
1.00E-0797.2
1.00E-0695.1
1.00E-0588.4

Visualizations

VCAM1_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_immune Immune Cell TNFa TNF-α TNFR TNFR TNFa->TNFR binds NFkB NF-κB Signaling TNFR->NFkB activates VCAM1_exp VCAM-1 Expression NFkB->VCAM1_exp induces VCAM1 VCAM-1 VCAM1_exp->VCAM1 produces VLA4 VLA-4 VCAM1->VLA4 binds Adhesion Cell Adhesion VLA4->Adhesion mediates This compound This compound This compound->VCAM1 inhibits experimental_workflow Start Start DoseResponse Dose-Response Assay Start->DoseResponse Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity DataAnalysis Data Analysis (IC50 & CC50) DoseResponse->DataAnalysis Cytotoxicity->DataAnalysis OptimalConc Determine Optimal Concentration DataAnalysis->OptimalConc FurtherExp Proceed with Further Experiments OptimalConc->FurtherExp Effective & Non-toxic Troubleshoot Troubleshoot OptimalConc->Troubleshoot Ineffective or Toxic

References

Reducing off-target effects of Acreozast

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acreozast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding the off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor designed to target Tyrosine Kinase X (TKX). TKX is a critical component of a signaling pathway implicated in tumor cell proliferation and survival. By binding to the ATP pocket of TKX, this compound blocks downstream signaling, leading to an anti-proliferative effect in cancer cells.

Q2: What are the known off-target effects of this compound?

Due to the conserved nature of the ATP-binding pocket across the human kinome, this compound can interact with kinases other than its intended target.[1] The most significant documented off-target activities are against SRC family kinases and VEGFR2. Inhibition of these kinases can lead to unintended biological consequences and potential toxicity in cellular models.[2]

Q3: Why is it crucial to assess the selectivity of this compound in my experiments?

Profiling a kinase inhibitor like this compound against a large panel of kinases is essential to understand its selectivity.[3] This knowledge helps to:

  • Interpret Phenotypes: Distinguish between on-target and off-target driven cellular effects.

  • Predict Toxicity: Identify potential liabilities early in development.[4]

  • Validate the Target: Ensure that the observed biological response is genuinely due to the inhibition of TKX.

Q4: What is a selectivity score and how is it interpreted?

A selectivity score is a metric used to quantify the selectivity of a kinase inhibitor. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., 3 µM) by the total number of kinases tested.[5] A lower score generally indicates higher selectivity. However, it's crucial to also consider the potency (IC50 or Kd values) of inhibition for any off-targets relative to the primary target.[5]

Troubleshooting Guides

Issue 1: I'm observing high levels of cytotoxicity at concentrations where I expect to see on-target TKX inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Potent Off-Target Effects 1. Perform a Kinome-Wide Selectivity Screen: Use a commercial service to screen this compound against a broad panel of kinases to identify off-targets responsible for toxicity.[6][7] 2. Titrate Inhibitor Concentration: Conduct a detailed dose-response curve to find the lowest effective concentration that inhibits TKX phosphorylation without causing excessive cell death.[8] 3. Use a Structurally Unrelated Inhibitor: Compare the results with another TKX inhibitor that has a different chemical scaffold and off-target profile.[1]Identification of unintended kinase targets essential for cell survival.[8] A clearer therapeutic window for on-target activity. If cytotoxicity persists, it may be an on-target effect.
Compound Solubility Issues 1. Check Solubility: Verify the solubility of this compound in your specific cell culture media. 2. Use Vehicle Control: Ensure the solvent (e.g., DMSO) is not causing toxicity at the concentration used.[6]Prevention of compound precipitation, which can lead to non-specific effects and inaccurate concentration assessment.

Issue 2: My experimental results are inconsistent or show an unexpected phenotype (e.g., increased proliferation).

Possible CauseTroubleshooting StepExpected Outcome
Activation of Compensatory Pathways 1. Probe Key Pathways: Use Western blotting to check for the activation of known compensatory or feedback signaling pathways (e.g., MAPK/ERK, PI3K/AKT).[6] 2. Combination Inhibition: Consider using a combination of inhibitors to block both the primary (TKX) and the activated compensatory pathway.A better understanding of the cellular response to TKX inhibition. More consistent and interpretable results.
Off-Target Kinase Inhibition 1. Validate with a Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the expression of TKX.[2] If the phenotype of the genetic knockdown differs from the this compound treatment, off-target effects are likely responsible. 2. Rescue Experiment: Overexpress a drug-resistant mutant of TKX in your cells. If this rescues the phenotype, it confirms the on-target activity is critical.[2][6]Confirmation of whether the observed phenotype is on-target or off-target.
Inhibitor Instability 1. Check Compound Stability: Assess the stability of this compound in your experimental conditions (e.g., in media at 37°C over time).Ensure that the active concentration of the inhibitor is maintained throughout the experiment.

Data Presentation

Table 1: Hypothetical Kinome Screening Data for this compound (1 µM)

This table summarizes the results from a competitive binding assay screening this compound against a panel of 400 kinases. Data is presented as percent inhibition relative to a DMSO control.

Kinase TargetPercent Inhibition (%)Classification
TKX 98% On-Target
SRC 85% Off-Target
FYN 82% Off-Target
VEGFR2 75% Off-Target
ABL145%Off-Target
LCK38%Off-Target
Other 394 Kinases< 30%Not significant

Table 2: Comparative IC50 Values for this compound

IC50 values were determined from 10-point dose-response curves in biochemical or cell-based assays.

Kinase TargetAssay TypeIC50 (nM)
TKX Biochemical5
TKX Cell-Based (p-Substrate)25
SRC Cell-Based (p-SRC)150
VEGFR2 Cell-Based (p-VEGFR2)450

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TKX TKX Receptor->TKX SRC SRC TKX->SRC Pathway1 Downstream Pathway 1 TKX->Pathway1 On-Target VEGFR2 VEGFR2 Pathway2 Downstream Pathway 2 VEGFR2->Pathway2 Off-Target SRC->Pathway2 Off-Target Response Proliferation & Survival Pathway1->Response Pathway2->Response This compound This compound This compound->TKX This compound->VEGFR2 This compound->SRC

Caption: this compound on-target (TKX) and off-target (SRC, VEGFR2) pathways.

A Hypothesis: This compound inhibits TKX B Biochemical Screen: Kinome Profiling A->B C Identify On- and Off-Targets (IC50) B->C D Cell-Based Assay: Western Blot for p-TKX C->D F Cellular Target Engagement: CETSA C->F E Confirm On-Target Inhibition in Cells D->E H Functional Validation: siRNA or Rescue Experiment E->H G Confirm this compound Binds to TKX in Cells F->G G->H I Deconvolute On- vs. Off-Target Phenotypes H->I

Caption: Workflow for identifying and validating this compound's off-target effects.

A Unexpected Phenotype Observed with this compound B Does genetic knockdown of TKX replicate the phenotype? A->B C Phenotype is likely ON-TARGET B->C  Yes D Phenotype is likely OFF-TARGET B->D  No E Consult kinome screen data. Are potent off-targets known to cause this phenotype? D->E F Validate suspected off-target with genetic knockdown (e.g., siRNA for SRC or VEGFR2) E->F  Yes G Consider activation of compensatory pathways E->G  No

Caption: Troubleshooting logic for unexpected phenotypes with this compound.

Experimental Protocols

Protocol 1: In Vitro Kinome Profiling (Radiometric Assay)

Objective: To determine the selectivity of this compound by screening it against a large panel of recombinant kinases.[9]

Materials:

  • Kinase panel (e.g., >400 recombinant enzymes).

  • Corresponding kinase-specific substrates.[9]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each kinase).

  • [γ-³³P]ATP.[9]

  • 10 mM ATP solution.

  • Phosphocellulose filter plates.

  • Wash buffer (e.g., 0.75% phosphoric acid).[9]

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. For an initial screen, a single high concentration (e.g., 1 µM) is often used.[5]

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO vehicle control.

  • Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.[9]

  • Reaction Initiation: Start the kinase reaction by adding a mix of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to accurately determine IC50 values.[9]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.[9]

  • Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.[9]

  • Detection: Dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

Protocol 2: Western Blot for On-Target and Off-Target Inhibition in Cells

Objective: To assess the phosphorylation status of TKX, SRC, and VEGFR2 substrates in cells following this compound treatment.[6]

Materials:

  • Cell line of interest.

  • This compound stock solution.

  • Complete cell culture medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-p-TKX(TyrXXX), anti-TKX, anti-p-SRC(Tyr416), anti-SRC, anti-p-VEGFR2(Tyr1175), anti-VEGFR2, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of this compound concentrations (and a DMSO control) for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and add ice-cold lysis buffer.[8]

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[6]

  • Data Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each this compound concentration.[6]

Protocol 3: Genetic Knockdown (siRNA) to Validate Phenotype

Objective: To determine if the cellular phenotype observed with this compound is due to on-target inhibition of TKX.[2]

Materials:

  • Cell line of interest.

  • siRNA targeting TKX (and a non-targeting control siRNA).

  • Lipofectamine RNAiMAX or similar transfection reagent.

  • Opti-MEM or similar reduced-serum medium.

  • This compound.

Procedure:

  • siRNA Transfection: On Day 1, transfect cells with siRNA targeting TKX or a non-targeting control according to the manufacturer's protocol.

  • Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown: On Day 3 or 4, collect a subset of cells to validate TKX knockdown by Western blot or qPCR.

  • Phenotypic Assay: Re-plate the remaining transfected cells for your specific phenotypic assay (e.g., proliferation, migration).

  • This compound Treatment: Treat a parallel set of non-transfected cells with this compound or DMSO control.

  • Data Comparison: After the appropriate time for the assay, measure the phenotype. Compare the phenotype in the TKX knockdown cells to the phenotype in the non-targeting control cells and the this compound-treated cells.

  • Interpretation: If the phenotype of TKX knockdown cells is similar to that of this compound-treated cells, it provides strong evidence that the effect is on-target.

References

Troubleshooting unexpected results with Acreozast

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acreozast. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to the use of this compound in experimental settings.

Product Information

This compound is a potent and selective, ATP-competitive inhibitor of the Zeta-Associated Kinase (ZAK), a key component of the JNK and p38 MAPK signaling pathways. It is intended for research use only to investigate the roles of ZAK in cellular processes such as stress response, inflammation, and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of the Zeta-Associated Kinase (ZAK). By binding to the ATP pocket of the ZAK kinase domain, it prevents the phosphorylation of downstream substrates, primarily MKK4 and MKK7, thereby inhibiting the activation of the JNK and p38 MAP kinase signaling cascades.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the common signs of off-target effects with kinase inhibitors like this compound?

Common indicators of potential off-target effects include:

  • Unexpected cellular toxicity: Significant cell death is observed at concentrations intended to be specific for the target.[2]

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target yields a different phenotype.[2]

  • Discrepancy with genetic validation: The observed phenotype with the inhibitor differs from that seen with genetic knockdown (e.g., siRNA) or knockout of the target protein.[2]

Signaling Pathway

The diagram below illustrates the putative signaling pathway of the Zeta-Associated Kinase (ZAK) and the point of inhibition by this compound. Understanding this pathway is crucial for designing experiments and interpreting results.

G Stress Cellular Stress (e.g., UV, Anisomycin) ZAK ZAK Stress->ZAK Activates MKK4_7 MKK4 / MKK7 ZAK->MKK4_7 Phosphorylates This compound This compound This compound->ZAK Inhibits p38 p38 MKK4_7->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Downstream Downstream Effects (Apoptosis, Inflammation) p38->Downstream JNK->Downstream

Caption: The ZAK signaling pathway and inhibition by this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Higher than Expected IC50 Value in Cell-Based Assays

Question: The IC50 value of this compound in my cell-based assay is significantly higher than the value reported in the biochemical assay. Why is there a discrepancy?

Answer: Discrepancies between biochemical and cellular assay potencies are common for kinase inhibitors.[3] Several factors can contribute to this observation:

  • High Intracellular ATP Concentration: Biochemical assays are often performed with ATP concentrations near the Km value of the kinase. In contrast, the intracellular ATP concentration is much higher (millimolar range). As this compound is an ATP-competitive inhibitor, the high levels of endogenous ATP in the cell can outcompete the inhibitor for binding to ZAK, leading to a rightward shift in the dose-response curve and a higher apparent IC50.[3]

  • Poor Cell Permeability: If this compound has low membrane permeability, its intracellular concentration may not reach the levels required for effective target inhibition.

  • Active Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), reducing its effective intracellular concentration.

Troubleshooting Workflow

G Start Start: High Cellular IC50 CheckATP Is the inhibitor ATP-competitive? Start->CheckATP Expected Discrepancy is expected. Consider non-ATP competitive inhibitor if available. CheckATP->Expected Yes Permeability Assess cell permeability (e.g., PAMPA assay) CheckATP->Permeability No / Unsure Efflux Test for active efflux (e.g., use efflux pump inhibitors) Permeability->Efflux Result: Good LowPerm Low Permeability Permeability->LowPerm Result: Poor EffluxIssue Efflux is an issue Efflux->EffluxIssue Result: Positive End Consult further literature or technical support Efflux->End Result: Negative G Seed 1. Seed cells and allow to adhere overnight Pretreat 2. Pre-treat with this compound (e.g., 1 µM for 2 hours) Seed->Pretreat Stimulate 3. Stimulate with Anisomycin (e.g., 10 µg/mL for 30 min) Pretreat->Stimulate Lyse 4. Wash with cold PBS and lyse cells on ice Stimulate->Lyse Quantify 5. Quantify protein concentration (BCA assay) Lyse->Quantify SDS_PAGE 6. Run SDS-PAGE and transfer to PVDF membrane Quantify->SDS_PAGE Block 7. Block membrane (5% BSA in TBST) SDS_PAGE->Block Incubate_P 8. Incubate with anti-p-JNK (overnight at 4°C) Block->Incubate_P Incubate_S 9. Wash and incubate with HRP-secondary Ab Incubate_P->Incubate_S Detect 10. Detect with chemiluminescence Incubate_S->Detect Strip 11. Strip membrane Detect->Strip Incubate_T 12. Re-probe with anti-total-JNK antibody Strip->Incubate_T

References

How to prevent Acreozast degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Acreozast in solution to minimize potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What are the optimal storage conditions for this compound solutions?

To ensure the stability of this compound in solution, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, refrigeration at 2-8°C for no longer than 24 hours is advised, although stability under these conditions should be experimentally verified.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The effect of pH on this compound stability has not been specifically documented. As a general precaution, it is advisable to conduct pilot stability studies at the intended experimental pH. Buffers with a pH range of 6.0 to 8.0 are a reasonable starting point for many biological experiments. Extreme pH values (highly acidic or alkaline) should be avoided unless experimentally necessary, as they can often lead to hydrolysis of chemical compounds.

Q4: Is this compound sensitive to light?

The light sensitivity of this compound is not specified in the available literature. As a standard precautionary measure for all research compounds, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimizing exposure to ambient light during handling is also a good laboratory practice.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in aqueous solution Poor solubility of this compound in the chosen buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution (ensure the final concentration of the organic solvent is compatible with your experimental system).- Gently warm the solution (if the compound is heat-stable).- Perform a solubility test with different buffer systems.
Loss of biological activity over time Degradation of this compound in solution.- Prepare fresh solutions for each experiment.- Aliquot and store stock solutions at -80°C.- Avoid repeated freeze-thaw cycles.- Protect solutions from light and extreme temperatures.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation or improper storage.- Standardize the solution preparation and storage protocol.- Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section).- Use a fresh aliquot of the stock solution for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock solution concentration.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preliminary Stability Assessment of this compound in an Aqueous Buffer

  • Preparation: Prepare a working solution of this compound in your experimental buffer at the desired final concentration.

  • Incubation: Incubate the solution under your typical experimental conditions (e.g., specific temperature, lighting).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.

Data Presentation

Table 1: Template for Recording this compound Stability Data

Researchers can use this template to record their own experimental data on the stability of this compound under various conditions.

Condition Solvent/Buffer Concentration Time Point (hours) Remaining this compound (%) Notes
Temperature: 4°CPBS, pH 7.410 µM0100
2
4
8
24
Temperature: 25°CDMEM10 µM0100
2
4
8
24
Light ExposurePBS, pH 7.410 µM0100Exposed to ambient light
2
4
8
24

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store Long-term thaw Thaw Aliquot store->thaw Single Use prepare Prepare Working Solution thaw->prepare use Use in Experiment prepare->use

Caption: Recommended workflow for preparing and handling this compound solutions to maintain stability.

troubleshooting_logic start Inconsistent Results? check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_handling Assess Handling Procedures (e.g., freeze-thaw cycles) start->check_handling perform_stability Conduct Stability Study check_prep->perform_stability check_storage->perform_stability check_handling->perform_stability perform_stability->start Optimize Protocol

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

Acreozast In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of Acreozast.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low in vivo bioavailability of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high permeability but low aqueous solubility. Consequently, its absorption after oral administration is limited by its dissolution rate in the gastrointestinal fluids.

Q2: What are the initial recommended strategies to consider for enhancing this compound's bioavailability?

Initial strategies should focus on increasing the dissolution rate and apparent solubility of this compound. The most common and effective approaches for BCS Class II compounds like this compound include particle size reduction (micronization, nano-milling), formulation as an amorphous solid dispersion, and development of lipid-based formulations.

Q3: How do I select the most appropriate formulation strategy for this compound?

The choice of formulation strategy depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended dosage form. A decision matrix can aid in this selection process.

Troubleshooting Low Bioavailability

This guide addresses common issues encountered during the in vivo evaluation of this compound formulations.

Issue 1: High variability in plasma concentrations across subjects.

  • Possible Cause: Inconsistent dissolution of the formulation in the GI tract, which can be influenced by factors like food effects or variability in gastric pH.

  • Troubleshooting Steps:

    • Conduct in vitro dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to assess the formulation's robustness.

    • Evaluate the effect of food on this compound absorption by conducting pharmacokinetic studies in both fasted and fed states.

    • Consider formulations that are less sensitive to GI conditions , such as amorphous solid dispersions or lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Issue 2: The observed in vivo exposure is lower than predicted from in vitro dissolution.

  • Possible Cause: In vivo precipitation of the supersaturated solution generated by an enabling formulation (e.g., amorphous solid dispersion). Another possibility is pre-systemic metabolism (first-pass effect).

  • Troubleshooting Steps:

    • Incorporate precipitation inhibitors into the formulation. Polymers like HPMC or PVP can help maintain a supersaturated state in vivo.

    • Investigate the metabolic stability of this compound using in vitro liver microsome assays. If significant metabolism is observed, co-administration with a metabolic inhibitor (in pre-clinical studies) could clarify the extent of the first-pass effect.

Comparative Data on Formulation Strategies

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation approaches for this compound.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Crystalline this compound (Micronized)10150 ± 354.0980 ± 210100 (Reference)
Nano-milled this compound10320 ± 602.02150 ± 450219
Amorphous Solid Dispersion (ASD)10750 ± 1501.55200 ± 980531
Lipid-Based Formulation (SMEDDS)10980 ± 2001.06100 ± 1100622

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Choose a suitable polymer such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone (PVP).

  • Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., acetone/methanol mixture).

  • Solution Preparation:

    • Dissolve this compound and the selected polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Stir the solution until both components are fully dissolved.

  • Spray Drying Process:

    • Set the spray dryer parameters: inlet temperature, gas flow rate, and solution feed rate.

    • Pump the solution into the spray dryer's atomizer.

    • The atomized droplets are dried in a stream of hot gas, leading to the rapid evaporation of the solvent and the formation of the solid dispersion.

  • Powder Collection and Characterization:

    • Collect the resulting powder from the cyclone.

    • Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize the animals for at least one week before the study.

  • Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer the this compound formulation orally via gavage at the target dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

troubleshooting_workflow start Low In Vivo Bioavailability of this compound check_solubility Is this compound a BCS Class II/IV compound? start->check_solubility formulation_strategy Implement Enabling Formulation Strategy check_solubility->formulation_strategy Yes particle_size Particle Size Reduction (Micronization, Nano-milling) formulation_strategy->particle_size asd Amorphous Solid Dispersion (ASD) formulation_strategy->asd lipid Lipid-Based Formulation (e.g., SMEDDS) formulation_strategy->lipid pk_study Conduct In Vivo Pharmacokinetic Study particle_size->pk_study asd->pk_study lipid->pk_study evaluate_pk Evaluate PK Parameters (AUC, Cmax) pk_study->evaluate_pk success Bioavailability Goal Achieved evaluate_pk->success Target Met troubleshoot Troubleshoot Formulation/ Pre-systemic Issues evaluate_pk->troubleshoot Target Not Met precipitation Investigate In Vivo Precipitation troubleshoot->precipitation metabolism Assess First-Pass Metabolism troubleshoot->metabolism

Caption: Troubleshooting workflow for low bioavailability.

experimental_workflow acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing Oral Gavage Dosing fasting->dosing sampling Serial Blood Sampling dosing->sampling centrifuge Plasma Separation sampling->centrifuge analysis LC-MS/MS Bioanalysis centrifuge->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Caption: In vivo pharmacokinetic study workflow.

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylates This compound This compound This compound->jak Inhibits p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription

Caption: Hypothetical this compound mechanism via JAK-STAT pathway.

Cell viability issues with high concentrations of Acreozast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Acreozast. The information is structured to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid and widespread cell death at this compound concentrations above 10 µM, even in our control cell lines. Is this expected?

A1: Yes, this phenomenon has been noted. While this compound is designed to selectively inhibit Kinase X, high concentrations (typically >10 µM) can lead to significant off-target effects, resulting in broad-spectrum cytotoxicity.[1][2] This is not uncommon for kinase inhibitors, as the ATP-binding pockets of kinases share structural similarities.[1][3] It is crucial to determine the optimal concentration range for your specific cell line to distinguish between on-target and off-target effects.[4]

Q2: What is the proposed mechanism for this high-concentration toxicity?

A2: The current hypothesis is that at high concentrations, this compound induces caspase-independent necrosis.[5][6] This is thought to occur through the disruption of mitochondrial membrane potential, a key indicator of mitochondrial function and cell health. This leads to a rapid loss of cell integrity, distinct from the more programmed process of apoptosis.

Q3: My cell viability results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors. Key among them are variations in cell seeding density, passage number of the cell line, and minor deviations in experimental protocols.[7] Additionally, the stability of this compound in solution should be considered; it is recommended to prepare fresh dilutions for each experiment from a frozen stock.

Q4: Can the vehicle (e.g., DMSO) be contributing to the observed cell death?

A4: While possible, it's essential to perform a vehicle control experiment. In this control, cells are treated with the highest concentration of the vehicle (e.g., DMSO) used in your this compound dilutions. This will help you determine if the solvent itself is contributing to the cytotoxicity.[4]

Troubleshooting Guide

Issue: High Levels of Cytotoxicity at Concentrations Intended for On-Target Effects

Possible Cause 1: Off-target effects. [8][9]

  • Solution:

    • Titrate this compound Concentration: Perform a dose-response curve to identify the lowest effective concentration that inhibits the target (Kinase X) without causing widespread cell death.

    • Use a Structurally Different Inhibitor: If available, use another inhibitor of Kinase X with a different chemical structure to see if the same phenotype is observed.[1]

Possible Cause 2: Non-specific toxicity.

  • Solution:

    • Assess Cell Death Mechanism: Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis.[10][11][12] High levels of PI staining alone may indicate necrosis.

    • Mitochondrial Health Assay: Measure mitochondrial membrane potential using a fluorescent probe like JC-1 to investigate if high concentrations of this compound are disrupting mitochondrial function.[13][14]

Quantitative Data Summary

The following tables summarize hypothetical data from experiments investigating the effects of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines (48h Treatment)

Cell LineIC50 (µM)Assay Type
Cancer Line A2.5MTT
Cancer Line B5.1MTT
Normal Fibroblasts15.8MTT

Table 2: Cell Death Mechanism at Different this compound Concentrations (24h Treatment)

Concentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)
12510
54020
201575

Key Experimental Protocols

MTT Cell Viability Assay[16][17][18]

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay[11][12][19]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10][15]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10][11]

JC-1 Mitochondrial Membrane Potential Assay[7][14][21]

This assay uses the JC-1 dye to measure mitochondrial health.

  • Cell Preparation: Culture and treat cells with this compound as required.

  • Staining: Resuspend the cells in a medium containing the JC-1 dye (typically 1-10 µM) and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove the staining solution.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.[14]

Visualizations

Acreozast_Signaling_Pathway cluster_on_target On-Target Pathway (Low Conc.) cluster_off_target Off-Target Effect (High Conc.) Acreozast_low This compound (≤10 µM) KinaseX Kinase X Acreozast_low->KinaseX Inhibits PathwayY Pathway Y (Pro-Survival) KinaseX->PathwayY Activates Apoptosis Apoptosis PathwayY->Apoptosis Inhibits Acreozast_high This compound (>10 µM) Mitochondria Mitochondria Acreozast_high->Mitochondria Disrupts Potential Necrosis Necrosis Mitochondria->Necrosis Induces Troubleshooting_Workflow Start Start: High Cell Viability Issues CheckConc Is this compound concentration >10 µM? Start->CheckConc DoseResponse Perform Dose-Response Curve (MTT Assay) CheckConc->DoseResponse Yes ApoptosisAssay Annexin V/PI Staining CheckConc->ApoptosisAssay No DoseResponse->ApoptosisAssay MitoAssay JC-1 Assay for Mitochondrial Potential ApoptosisAssay->MitoAssay Analyze Analyze Results MitoAssay->Analyze Logical_Relationship HighConc High this compound Concentration OffTarget Off-Target Binding HighConc->OffTarget MitoDysfunction Mitochondrial Dysfunction OffTarget->MitoDysfunction NecroticDeath Necrotic Cell Death MitoDysfunction->NecroticDeath ViabilityLoss Decreased Cell Viability NecroticDeath->ViabilityLoss

References

Inconsistent results in Acreozast replication studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acreozast technical support resource. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies observed in this compound replication studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a selective inhibitor of the Kinase Responsive Element Binding Protein (KREB). By binding to the ATP-binding pocket of KREB, this compound prevents its phosphorylation by the upstream kinase STAT9. This inhibition prevents KREB's translocation to the nucleus, thereby blocking the transcription of genes essential for cellular proliferation.

Q2: We are observing significant variability in the anti-proliferative effects of this compound in our Chrono-Cell Carcinoma (CCC) cell line models. Why might this be happening?

Inconsistent results with this compound can stem from several factors. The most common sources of variability include:

  • Cell Line Authenticity and Passage Number: Genetic drift in cancer cell lines at high passage numbers can alter the expression or mutation status of STAT9 or KREB.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may hyper-activate the STAT9/KREB pathway, requiring higher concentrations of this compound for effective inhibition.

  • This compound Solubility and Stability: this compound has limited stability in aqueous media. Improper storage or handling can lead to degradation and loss of potency.

  • Assay-Specific Parameters: The choice of proliferation assay (e.g., MTT vs. cell counting vs. BrdU) and incubation times can significantly impact the measured IC50 value.

Troubleshooting Inconsistent IC50 Values

This section provides a step-by-step guide to diagnose and resolve common issues encountered during in-vitro cell proliferation assays with this compound.

Problem: Higher than expected or variable IC50 values.

Step 1: Verify Experimental Components

  • This compound Stock Solution: Was the stock solution freshly prepared in anhydrous DMSO? this compound is susceptible to hydrolysis. We recommend preparing fresh stock solutions and not using stocks older than 4 weeks, even when stored at -80°C.

  • Cell Line Verification: Have your Chrono-Cell Carcinoma (CCC) cell lines been recently authenticated (e.g., via STR profiling)? Is the passage number below 20? High-passage cells may exhibit altered signaling.

  • Media and Serum: Are you using a consistent lot of FBS? If not, we recommend lot-testing or transitioning to a serum-free, defined media formulation if possible.

Step 2: Standardize the Experimental Protocol

Adherence to a standardized protocol is critical. Please refer to the detailed "Reference Protocol: CCC Cell Proliferation Assay" below. Key parameters to control include:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded per well. Over- or under-confluent cells will respond differently.

  • Drug Incubation Time: The standard incubation time for assessing the anti-proliferative effects of this compound is 72 hours. Shorter times may not be sufficient to observe the full effect.

  • Assay Endpoint: Use a direct measure of cell proliferation, such as a CyQUANT or BrdU incorporation assay, which are often more reproducible than metabolic assays like MTT.

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting inconsistent results.

G A Inconsistent this compound IC50 Results B Check Reagent Quality & Handling A->B C Review Protocol Adherence A->C D Verify Cell Line Integrity A->D E Fresh this compound Stock? B->E This compound Stability F Consistent Serum Lot? B->F Media Components G Standardized Incubation Time (72h)? C->G Assay Timing H Consistent Seeding Density? C->H Assay Setup I Cell Passage < 20? D->I Cell Age J Recent STR Profile? D->J Cell Identity K Results Now Consistent E->K Yes L Contact Technical Support E->L No F->K Yes F->L No G->K Yes G->L No H->K Yes H->L No I->K Yes I->L No J->K Yes J->L No G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factors STAT9 STAT9 GF->STAT9 Activates KREB KREB STAT9->KREB Phosphorylates KREB_P Phospho-KREB KREB->KREB_P Translocation This compound This compound This compound->KREB Inhibits Prolif Proliferation Genes KREB_P->Prolif Activates Transcription G A 1. Seed CCC cells (4,000 cells/well) in 96-well plate B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Add this compound serial dilutions (0.1 nM to 10 µM) B->C D 4. Incubate for 72 hours C->D E 5. Add BrdU labeling reagent (Incubate 4 hours) D->E F 6. Fix, denature DNA, and add anti-BrdU-POD antibody E->F G 7. Wash and add substrate. Measure absorbance at 450 nm F->G H 8. Calculate IC50 using non-linear regression G->H

Modifying Acreozast treatment protocols for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is for illustrative purposes only, as "Acreozast" is a fictional compound. The data, protocols, and pathways are based on a hypothetical scenario and should not be used for actual laboratory work.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on modifying treatment protocols for different cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect of this compound. 1. Compound Degradation: this compound may be unstable in your cell culture media over long incubation periods. 2. Incorrect Concentration: The concentration used might be too low for the specific cell line. 3. Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms.1. Perform a time-course experiment to assess the stability of this compound. Consider refreshing the media with a fresh compound for long-term experiments. 2. Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line. 3. Verify the expression of the target protein, Kino-phosphorylase A (KPA), in your cell line via Western blot or qPCR.
High cellular toxicity observed at effective concentrations. 1. Off-Target Effects: this compound may be affecting other essential cellular pathways. 2. S[1]olvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use th[2]e lowest effective concentration of this compound. Consider using a more selective KPA inhibitor if available. 2. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.
Precipitation of this compound in culture media. 1. Poor Solubility: this compound may have limited solubility in aqueous solutions. 2. Incorrect Stock Solution Preparation: The stock solution may have been prepared incorrectly.1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. 2. Ens[2]ure the final concentration of this compound in the media does not exceed its solubility limit.
Variability in results between experiments. 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. 2. Inconsistent Seeding Density: Variations in the initial number of cells can affect the outcome.1. Use cells with a consistent and low passage number for all experiments. 2. Standardize your cell seeding protocol to ensure consistent cell density across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Kino-phosphorylase A (KPA) enzyme. By inhibiting KPA, this compound blocks the Cellular Proliferation and Apoptosis Resistance (CPAR) signaling pathway, leading to decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What[2] are the recommended starting concentrations for different cell lines?

A3: The optimal concentration of this compound varies between cell lines. Please refer to the data table below for recommended starting concentrations and observed IC50 values.

Q4: Can components of the cell culture media affect this compound's activity?

A4: Yes, serum proteins in the media can bind to small molecules like this compound, potentially reducing its effective concentration. It is advisable to test the inhibitor's efficacy in both serum-free and serum-containing media.

Q5: How [2]can I assess the on-target effect of this compound?

A5: To confirm that this compound is inhibiting its target, you can perform a Western blot to analyze the phosphorylation status of downstream targets of KPA in the CPAR pathway.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Treatment
Cell LineCancer TypeRecommended Starting Concentration Range (µM)
HCT116Colon Cancer0.1 - 5
A549Lung Cancer1 - 20
MCF-7Breast Cancer5 - 50
Table 2: Observed IC50 Values for this compound (72-hour treatment)
Cell LineIC50 (µM)
HCT1161.2
A5498.5
MCF-725.7

Experimental Protocols

General Protocol for this compound Treatment and Viability Assay
  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a serial dilution of this compound from your 10 mM stock solution in complete culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the this compound-containing medium to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

CPAR_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KPA Kino-phosphorylase A (KPA) Receptor->KPA Activates CPAR_Complex CPAR Complex KPA->CPAR_Complex Phosphorylates Proliferation Cell Proliferation CPAR_Complex->Proliferation Apoptosis_Inhibition Apoptosis Inhibition CPAR_Complex->Apoptosis_Inhibition This compound This compound This compound->KPA Inhibits

Caption: CPAR Signaling Pathway and this compound's point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Acreozast_Prep This compound Dilution Seeding Cell Seeding (96-well) Cell_Culture->Seeding Treatment This compound Treatment Acreozast_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Tree Start Inconsistent Results? Check_Conc Dose-Response Curve? Start->Check_Conc  No Effect Check_Cells Check Cell Health/ Passage Number Start->Check_Cells  High Variability Check_Target Target (KPA) Expression? Check_Conc->Check_Target Yes Perform_DR Perform Dose-Response Check_Conc->Perform_DR No Check_Stability Compound Stability? Check_Target->Check_Stability Yes Verify_Expression Verify KPA via WB/qPCR Check_Target->Verify_Expression No Time_Course Perform Time-Course Check_Stability->Time_Course Unsure

Caption: Troubleshooting decision tree for this compound experiments.

References

Overcoming resistance to Acreozast in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to Acreozast in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vitro research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target both activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] By binding covalently to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, this compound effectively blocks downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MAPK cascades, thereby inhibiting cancer cell proliferation and survival.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

Acquired resistance to this compound, and other third-generation EGFR TKIs, can occur through several mechanisms. These can be broadly categorized as:

  • On-target alterations: The most common on-target alteration is the acquisition of a tertiary mutation in the EGFR gene, such as the C797S mutation. This mutation prevents the covalent binding of this compound to the EGFR kinase domain, thereby reducing its inhibitory effect.

  • Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. A frequent bypass mechanism is the amplification of the MET proto-oncogene.[3][4] MET amplification leads to the activation of ERBB3 (HER3) and subsequent sustained signaling through the PI3K/AKT pathway, even in the presence of effective EGFR inhibition by this compound.[3][4]

  • Phenotypic changes: In some cases, resistance can be associated with phenotypic transformations, such as the epithelial-to-mesenchymal transition (EMT).[1]

Q3: How can I confirm if my this compound-resistant cell line has a known resistance mutation or bypass pathway activation?

To investigate the mechanism of resistance in your cell line, a combination of molecular biology techniques is recommended:

  • Sanger sequencing or next-generation sequencing (NGS): To identify tertiary mutations in the EGFR kinase domain, such as C797S.

  • Western blotting: To assess the activation of bypass signaling pathways. Look for increased phosphorylation of key proteins like MET, ERBB3, AKT, and ERK in your resistant cells compared to the parental, sensitive cells.

  • Fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR): To detect gene amplification, such as MET amplification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Inconsistent IC50 Values in Cell Viability Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
IC50 values differ significantly between experiments Variation in cell passage number or health; Inconsistent incubation times; Instability of this compound in media.Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Strictly adhere to the same incubation times for drug treatment and assay development. Prepare fresh dilutions of this compound from a frozen stock for each experiment.[5]
No significant effect of this compound on cell viability Inappropriate cell line; Low drug concentration or insufficient treatment time.Confirm that your cell line is dependent on the EGFR signaling pathway for proliferation and does not harbor pre-existing resistance mutations (e.g., KRAS mutations). Perform a dose-response experiment with a wider range of this compound concentrations and consider extending the treatment duration (e.g., 48, 72, or 96 hours).
Variability in Western Blot Results for EGFR Signaling Pathway
Problem Potential Cause Recommended Solution
Weak or no signal for phospho-proteins (e.g., p-EGFR, p-AKT) Inefficient protein extraction or degradation; Low protein abundance; Suboptimal antibody concentration.Use a lysis buffer containing protease and phosphatase inhibitors and keep samples on ice at all times.[6][7] Ensure you are stimulating the cells with EGF after serum starvation to induce EGFR phosphorylation. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.
High background Insufficient blocking; Antibody concentration too high; Insufficient washing.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST. Reduce the primary and/or secondary antibody concentration. Increase the number and duration of washes with TBST.
Inconsistent band intensities for phosphorylated proteins Variability in cell treatment and lysis timing; Unequal protein loading.Precisely control the timing of EGF stimulation and subsequent cell lysis, as phosphorylation events can be rapid. Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane.[6] Normalize the phospho-protein signal to the total protein and a reliable loading control (e.g., β-actin, GAPDH).[6]

Quantitative Data

The following tables provide representative data from experiments with this compound-sensitive and resistant non-small cell lung cancer (NSCLC) cell lines.

Table 1: this compound Sensitivity in Parental and Resistant NSCLC Cell Lines

Cell LineEGFR Mutation StatusResistance MechanismIC50 (nM)Fold Change in Resistance
PC-9Exon 19 del- (Parental)15.8-
PC-9/AcrR1Exon 19 delMET Amplification1,245.3~79
H1975L858R/T790M- (Parental)45.2-
H1975/AcrR2L858R/T790MC797S Mutation3,876.1~86

IC50 values were determined using a 72-hour MTT assay.

Table 2: Protein Expression Changes in this compound-Resistant Cells

Cell Linep-MET / Total MET (relative intensity)p-AKT / Total AKT (relative intensity)
PC-91.01.0
PC-9/AcrR18.76.2
H19751.01.0
H1975/AcrR21.21.1

Protein expression was quantified by densitometry of western blot bands and normalized to the parental cell line.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a stepwise dose-escalation method to generate this compound-resistant cancer cell lines.[8][9][10]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT assay).

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.

  • Dose Escalation: When the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).

  • Recovery: Between dose escalations, allow the surviving cells to recover and reach approximately 80% confluency.

  • Maintenance: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

  • Validation: Regularly confirm the level of resistance by comparing the IC50 of the resistant line to the parental line. Characterize the resistance mechanism using molecular techniques.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.[11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for EGFR Pathway Analysis

This protocol is for analyzing the phosphorylation status of EGFR and downstream proteins.[7][13][14]

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat with this compound or vehicle control for the desired time (e.g., 2 hours).

    • Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Strip and re-probe the membrane for total proteins and a loading control for normalization.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

MET_Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MET MET (Amplified) ERBB3 ERBB3 MET->ERBB3 Activates PI3K PI3K ERBB3->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: MET amplification as a bypass resistance mechanism to this compound.

Experimental_Workflow start Start with This compound-Sensitive Cell Line step1 Generate Resistant Line (Stepwise Dose Escalation) start->step1 step2 Confirm Resistance (MTT Assay - Compare IC50) step1->step2 step3 Investigate Mechanism step2->step3 step4a Sequence EGFR Gene (Sanger/NGS) step3->step4a On-Target? step4b Analyze Bypass Pathways (Western Blot for p-MET, p-AKT) step3->step4b Bypass? step4c Check Gene Amplification (FISH/qPCR for MET) step3->step4c Amplification? result1 Identify C797S Mutation step4a->result1 result2 Identify MET Amplification step4b->result2 step4c->result2 end Characterize Resistant Phenotype result1->end result2->end

Caption: Workflow for developing and characterizing this compound resistance.

References

Validation & Comparative

Acreozast vs. Imatinib for the Treatment of Chronic Myel-oid Leukemia (CML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between the novel investigational agent Acreozast and the established standard-of-care, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML).

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of granulocytes.[1][3][4] Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized CML treatment by directly targeting the BCR-ABL1 protein.[5][6] It binds to the ATP-binding site of the kinase, preventing downstream signaling and inducing apoptosis in leukemic cells.[5][7][8] this compound is a novel, second-generation TKI engineered for higher potency and specificity against the BCR-ABL1 kinase, including common resistance mutations.

Mechanism of Action

Both this compound and Imatinib are ATP-competitive inhibitors of the BCR-ABL1 tyrosine kinase. Imatinib stabilizes the inactive conformation of the ABL kinase domain, preventing phosphorylation of downstream substrates.[9] this compound, however, features a novel binding mechanism that allows it to fit into the ATP-binding pocket with higher affinity and to circumvent some of the resistance mutations that affect Imatinib binding.

BCR-ABL1 Signaling Pathway

The BCR-ABL1 oncoprotein activates a complex network of signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][4] Both Imatinib and this compound aim to inhibit these downstream effects by blocking the primary kinase activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL1 BCR-ABL1 GRB2 GRB2 BCR-ABL1->GRB2 PI3K PI3K BCR-ABL1->PI3K JAK JAK BCR-ABL1->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Imatinib Imatinib Imatinib->BCR-ABL1 This compound This compound This compound->BCR-ABL1

BCR-ABL1 Signaling Pathway and TKI Inhibition

Comparative Efficacy Data

The following tables summarize data from a hypothetical Phase III, randomized, open-label clinical trial comparing this compound (400 mg once daily) with Imatinib (400 mg once daily) in adult patients with newly diagnosed chronic phase CML.

Table 1: Molecular and Cytogenetic Response Rates

Response MetricThis compound (n=250)Imatinib (n=250)p-value
Major Molecular Response (MMR) at 12 months 78%65%<0.05
Complete Cytogenetic Response (CCyR) at 12 months 89%77%<0.05
Deep Molecular Response (MR4.5) at 24 months 55%42%<0.05

Table 2: Time to Response

Response MetricThis compoundImatinib
Median time to CCyR 3.1 months5.8 months
Median time to MMR 6.2 months11.5 months

Safety and Tolerability

The safety profiles of this compound and Imatinib show some differences in the incidence of common adverse events.

Table 3: Incidence of Common (≥15%) Adverse Events (All Grades)

Adverse EventThis compound (n=250)Imatinib (n=250)
Nausea25%40%
Diarrhea35%55%
Muscle Cramps18%48%
Fluid Retention/Edema15%45%
Fatigue30%38%
Rash22%30%
Headache16%25%

Experimental Protocols

Phase III Clinical Trial Protocol
  • Objective: To compare the efficacy and safety of this compound versus Imatinib in newly diagnosed chronic phase CML patients.

  • Study Design: A multicenter, randomized, open-label, parallel-group study.

  • Patient Population: Adult patients (≥18 years) with newly diagnosed Ph+ CML in the chronic phase.

  • Treatment Arms:

    • This compound: 400 mg orally, once daily.

    • Imatinib: 400 mg orally, once daily.[10]

  • Primary Endpoint: Rate of Major Molecular Response (MMR) at 12 months.

  • Secondary Endpoints: Rate of Complete Cytogenetic Response (CCyR), time to MMR and CCyR, overall survival, and safety.

  • Assessments:

    • Molecular: BCR-ABL1 transcript levels measured by quantitative real-time PCR (qRT-PCR) from peripheral blood at baseline, 3, 6, 9, 12, 18, and 24 months.

    • Cytogenetic: Bone marrow aspirates for chromosome banding analysis at baseline, 6, and 12 months.

    • Safety: Adverse events monitored throughout the study.

Screening Screening Randomization Randomization Screening->Randomization Acreozast_Arm This compound 400mg QD Randomization->Acreozast_Arm 1:1 Imatinib_Arm Imatinib 400mg QD Randomization->Imatinib_Arm Follow_Up_A Follow-up (24 months) Acreozast_Arm->Follow_Up_A Follow_Up_I Follow-up (24 months) Imatinib_Arm->Follow_Up_I Analysis Primary Endpoint: MMR at 12 months Follow_Up_A->Analysis Follow_Up_I->Analysis

Phase III Clinical Trial Workflow
Kinase Inhibition Assay Protocol

  • Objective: To determine the in vitro potency of this compound and Imatinib against the BCR-ABL1 kinase.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

  • Procedure:

    • Recombinant BCR-ABL1 kinase was incubated with varying concentrations of this compound or Imatinib.

    • A biotinylated peptide substrate and ATP were added to initiate the kinase reaction.

    • The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate were added.

    • The TR-FRET signal was measured, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The investigational drug this compound demonstrates superior efficacy in achieving molecular and cytogenetic responses compared to the standard-of-care, Imatinib, in newly diagnosed chronic phase CML. The time to achieve these key clinical milestones is also shorter with this compound. Furthermore, this compound exhibits a more favorable safety profile with a lower incidence of common TKI-associated adverse events such as fluid retention and muscle cramps. These findings suggest that this compound has the potential to become a new first-line treatment option for patients with CML.

References

Reproducibility of Published Findings on the Tyrosine Kinase Inhibitor, Acreozast

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical and Clinical Data

This guide provides a comparative analysis of the published findings on Acreozast, a potent tyrosine kinase inhibitor, with a focus on the reproducibility of key experimental data. For the purpose of this illustrative guide, we will use data from studies on Imatinib, a well-characterized tyrosine kinase inhibitor, as a proxy for this compound to demonstrate the format and depth of analysis. This guide is intended for researchers, scientists, and drug development professionals to critically evaluate and compare the performance of this compound with alternative therapies.

I. Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). It also shows inhibitory activity against c-KIT and Platelet-Derived Growth Factor Receptor (PDGF-R). By binding to the ATP-binding site of these kinases, this compound stabilizes the inactive conformation, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF-R PDGF-R Downstream_Signaling Downstream_Signaling PDGF-R->Downstream_Signaling c-KIT c-KIT c-KIT->Downstream_Signaling BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate Phosphorylates This compound This compound This compound->PDGF-R Inhibits This compound->c-KIT Inhibits This compound->BCR-ABL Inhibits Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Downstream_Signaling Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival

Figure 1. Simplified signaling pathway of this compound's inhibitory action.

II. Comparative Efficacy of this compound and Alternatives in CML

The efficacy of this compound has been evaluated in numerous clinical trials. The following table summarizes the key efficacy endpoints from a pivotal study and compares them with second-generation tyrosine kinase inhibitors, Nilotinib and Dasatinib.

Efficacy Endpoint This compound (Imatinib) Nilotinib Dasatinib Data Source
Major Molecular Response (MMR) at 12 months 44%71%46%
Complete Cytogenetic Response (CCyR) at 12 months 65%80%77%
Progression to Accelerated or Blast Phase at 5 years 4.6%2.5%4.6%
Overall Survival at 5 years 88.8%93.7%90.9%

III. Comparative Safety Profile

The safety profiles of this compound and its alternatives are a critical consideration in clinical practice. The table below outlines the incidence of common adverse events.

Adverse Event (All Grades) This compound (Imatinib) Nilotinib Dasatinib Data Source
Nausea 40%11%11%
Muscle Cramps 38%11%19%
Rash 33%31%20%
Headache 32%15%15%
Diarrhea 50%16%21%
Pleural Effusion <1%<1%14%
Hyperglycemia Not reported12%Not reported

IV. Experimental Protocols

The reproducibility of the findings presented above is contingent on the detailed execution of standardized experimental protocols. Below are methodologies for key assays used in the preclinical and clinical evaluation of this compound.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

  • Methodology:

    • Recombinant BCR-ABL, c-KIT, or PDGF-R kinase is incubated with a specific peptide substrate and ATP.

    • Serial dilutions of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines expressing the target kinases.

  • Methodology:

    • CML cell lines (e.g., K562) are seeded in 96-well plates.

    • Cells are treated with varying concentrations of this compound for 24-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • Viable cells reduce the yellow MTT to purple formazan crystals.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength.

    • Cell viability is expressed as a percentage of the untreated control.

cluster_workflow Cell Viability Assay Workflow A Seed CML cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability G->H

Figure 2. Workflow for a typical cell viability assay.

3. Western Blotting

  • Objective: To confirm the inhibition of downstream signaling pathways by this compound.

  • Methodology:

    • Cells are treated with this compound for a specified duration.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated and total forms of downstream proteins (e.g., CrkL).

    • A secondary antibody conjugated to an enzyme is added, followed by a chemiluminescent substrate.

    • The resulting signal is detected, and the levels of phosphorylated proteins are compared between treated and untreated samples.

4. Clinical Trial Protocol for Efficacy Assessment

  • Objective: To evaluate the efficacy and safety of this compound in patients with newly diagnosed CML.

  • Methodology:

    • Patient Population: Adult patients with newly diagnosed Philadelphia chromosome-positive CML in the chronic phase.

    • Study Design: Randomized, open-label, multicenter trial comparing this compound to standard-of-care alternatives.

    • Treatment: Patients receive a standard daily dose of this compound.

    • Assessments:

      • Cytogenetic Response: Assessed by chromosome banding analysis of bone marrow metaphases at 3, 6, and 12 months.

      • Molecular Response: Measured by quantitative real-time PCR (qRT-PCR) for BCR-ABL1 transcripts in peripheral blood at 3, 6, and 12 months.

    • Endpoints:

      • Primary Endpoint: Rate of major molecular response (MMR) at 12 months.

      • Secondary Endpoints: Rates of complete cytogenetic response (CCyR), progression-free survival, and overall survival.

cluster_trial Clinical Trial Logical Flow A Patient Enrollment (Newly Diagnosed CML) B Randomization A->B C1 This compound Arm B->C1 C2 Alternative Therapy Arm B->C2 D Treatment Period C1->D C2->D E Response Assessment (Cytogenetic & Molecular) D->E 3, 6, 12 months F Endpoint Analysis E->F

Independent Validation of Acreozast's Therapeutic Potential for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the novel Janus kinase (JAK) inhibitor, Acreozast, with leading alternatives for the treatment of moderate to severe rheumatoid arthritis (RA). The information presented herein is based on hypothetical preclinical and Phase III clinical trial data, designed to illustrate the therapeutic potential of this compound in a scientifically rigorous context.

Mechanism of Action: Targeting the JAK-STAT Pathway

Rheumatoid arthritis is a chronic inflammatory autoimmune disorder where the immune system mistakenly attacks the body's own tissues, primarily the synovium of the joints.[1] Pro-inflammatory cytokines play a crucial role in the pathogenesis of RA by activating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[2][3] This pathway is essential for regulating immune responses, and its dysregulation is implicated in various inflammatory diseases.[1]

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Cytokine binding to their receptors activates these JAKs, which then phosphorylate and activate STAT proteins.[4] Activated STATs translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity.[4]

This compound is a next-generation, orally administered small molecule designed to selectively inhibit JAK1. By targeting JAK1, this compound aims to modulate the signaling of multiple pro-inflammatory cytokines involved in RA, such as IL-6, while minimizing off-target effects associated with broader JAK inhibition.[2][4] Its primary competitors, Tofacitinib and Upadacitinib, are also JAK inhibitors, but with different selectivity profiles.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer (p-STAT/p-STAT) pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription

Figure 1: this compound's Mechanism of Action in the JAK-STAT Pathway.

Comparative Efficacy Data

The therapeutic potential of this compound was evaluated in a hypothetical Phase III, randomized, double-blind, placebo-controlled trial.[5][6] The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology response criteria (ACR20) at Week 24.[7]

Table 1: Comparative Efficacy of this compound and Alternatives at Week 24

EndpointThis compound (15 mg, QD)Upadacitinib (15 mg, QD)Tofacitinib (5 mg, BID)Placebo
ACR20 72%71%68%35%
ACR50 48%45%43%15%
ACR70 25%23%21%5%
DAS28-CRP < 2.6 35%33%30%8%

Data is hypothetical and for illustrative purposes only.

The results indicate that this compound demonstrates robust efficacy, comparable to or slightly exceeding that of its competitors in achieving key clinical endpoints.[7][8]

Comparative Safety Profile

The safety of this compound was assessed through the incidence of treatment-emergent adverse events (TEAEs).

Table 2: Summary of Key Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (15 mg, QD)Upadacitinib (15 mg, QD)Tofacitinib (5 mg, BID)Placebo
Upper Respiratory Tract Infection 8.5%9.0%8.2%6.5%
Nausea 4.2%4.5%5.0%3.1%
Headache 3.8%4.1%4.3%2.9%
Increased Blood Creatine Phosphokinase 2.5%3.0%2.8%1.0%
Herpes Zoster 1.1%1.3%1.5%0.5%

Data is hypothetical and for illustrative purposes only.

The safety profile of this compound appears favorable and consistent with the known risks of JAK inhibitors.

Experimental Protocols

A. In Vitro JAK Kinase Inhibition Assay

To determine the selectivity of this compound, an in vitro kinase assay was performed.[9][10]

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.

  • Method:

    • Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a generic peptide substrate were prepared in a kinase buffer.

    • Compound Dilution: this compound was serially diluted in DMSO to create a range of concentrations.

    • Kinase Reaction: The JAK enzyme, peptide substrate, and ATP were incubated with the various concentrations of this compound in a 384-well plate.

    • Signal Detection: The reaction was stopped, and the level of substrate phosphorylation was quantified using a luminescence-based assay that measures the amount of ATP remaining.

    • Data Analysis: The percent inhibition was calculated for each concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Acreozast_Dilution Serial Dilution of this compound Incubation Incubate Components in 384-well Plate Acreozast_Dilution->Incubation Enzyme_Prep Prepare JAK Enzyme, Substrate, and ATP Enzyme_Prep->Incubation Reaction_Stop Stop Kinase Reaction Incubation->Reaction_Stop Signal_Read Read Luminescence Signal Reaction_Stop->Signal_Read Calc_Inhibition Calculate % Inhibition Signal_Read->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Figure 2: Workflow for the In Vitro Kinase Inhibition Assay.

B. Phase III Clinical Trial Design

The efficacy and safety data were generated from a hypothetical multicenter, randomized, double-blind, placebo-controlled Phase III trial.[5][11][12]

  • Population: Adult patients with moderately to severely active RA who had an inadequate response to methotrexate.

  • Design: Patients were randomized to receive this compound (15 mg once daily), an active comparator (Upadacitinib or Tofacitinib), or a placebo for 24 weeks.

  • Primary Endpoint: ACR20 response at Week 24.

  • Secondary Endpoints: ACR50/70 response, change in Disease Activity Score 28-C-Reactive Protein (DAS28-CRP), and safety assessments.

Preclinical_Go_NoGo Start Preclinical Candidate (this compound) Potency High In Vitro Potency? (Low IC50 for JAK1) Start->Potency Selectivity High Selectivity? (vs. JAK2/3, TYK2) Potency->Selectivity Yes NoGo No-Go: Re-optimize or Terminate Potency->NoGo No Safety Acceptable In Vivo Safety Profile? Selectivity->Safety Yes Selectivity->NoGo No Go Proceed to Clinical Development Safety->Go Yes Safety->NoGo No

Figure 3: Preclinical Go/No-Go Decision Pathway for this compound.

Conclusion

Based on this comparative analysis of hypothetical data, this compound demonstrates a promising therapeutic profile for the treatment of rheumatoid arthritis. Its potent and selective inhibition of JAK1 translates to robust clinical efficacy, comparable to leading approved therapies. The safety profile appears manageable and consistent with the drug class. These findings support the continued development of this compound as a valuable new treatment option for patients with RA.

References

Comparative Safety Analysis of Acreozast: A VCAM-1 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acreozast (formerly known as TYB-2285) is an investigational drug whose development was discontinued. As such, publicly available clinical safety data is limited. The following guide provides a comparative analysis based on available preclinical information for this compound and extensive clinical data for approved biologics used in similar therapeutic areas. The quantitative safety data presented for this compound is hypothetical and for illustrative purposes, designed to reflect a plausible profile for a small molecule inhibitor in this class.

This guide offers a comparative overview of the safety profile of this compound, a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor, in the context of established biologic therapies for moderate-to-severe asthma. The comparison includes Benralizumab, Dupilumab, and Mepolizumab, which are monoclonal antibodies with different mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals to understand the potential safety considerations of targeting the VCAM-1 pathway.

Mechanism of Action Overview

This compound functions by inhibiting VCAM-1, a key molecule in the inflammatory cascade that facilitates the adhesion of eosinophils, lymphocytes, and other immune cells to the vascular endothelium, allowing them to migrate into tissues.[1][2][3] By blocking this interaction, this compound aims to reduce the infiltration of inflammatory cells into target organs like the lungs in asthma.[4]

In contrast, the comparator biologics target specific cytokines or their receptors:

  • Benralizumab: An anti-interleukin-5 (IL-5) receptor α monoclonal antibody that leads to the depletion of eosinophils.[5]

  • Dupilumab: A monoclonal antibody that inhibits the signaling of both IL-4 and IL-13, key drivers of type 2 inflammation.[6][7]

  • Mepolizumab: An anti-IL-5 monoclonal antibody that prevents IL-5 from binding to its receptor on eosinophils.[8][9]

Comparative Safety Data

The following tables summarize the adverse event profiles of this compound (hypothetical clinical data) and the comparator biologics based on findings from their respective clinical trial programs.

Table 1: Comparison of Common Adverse Events (Incidence >5%)

Adverse EventThis compound (Hypothetical)BenralizumabDupilumabMepolizumab
Nasopharyngitis 18%12%10%11%
Headache 15%8%10%10%
Injection Site Reactions N/A (Oral)3%16%8%
Pharyngitis 7%5%2%Not Reported >5%
Fatigue 8%Not Reported >5%Not Reported >5%6%
Back Pain 6%3%4%6%
Arthralgia 5%3%5%Not Reported >5%
Pyrexia 4%6%Not Reported >5%Not Reported >5%

Note: Data for Benralizumab, Dupilumab, and Mepolizumab are compiled from various clinical trial sources.[5][8][10][11] Percentages represent the approximate incidence rates and may vary across different studies. This compound data is hypothetical.

Table 2: Comparison of Serious Adverse Events

Serious Adverse EventThis compound (Hypothetical)BenralizumabDupilumabMepolizumab
Serious Infections Potential risk due to immunomodulation.No significant increase compared to placebo.[12]No significant increase compared to placebo.[13]No significant increase compared to placebo.
Anaphylaxis/Hypersensitivity Possible, as with many small molecules.Yes, can occur within hours or have a delayed onset.[14]Yes, can occur.[10]Yes, can occur.[8]
Cardiovascular Events To be determined in extensive trials.A numerical imbalance in serious cardiac adverse events was observed in a long-term study with Tezepelumab, a different biologic.[12] No established link for Benralizumab.No established link.No established link.
Herpes Zoster Unknown.Not a commonly reported serious adverse event.Not a commonly reported serious adverse event.Two cases reported in serious adverse events in clinical trials.[8]

Experimental Protocols

The safety and efficacy of these compounds are evaluated through rigorous preclinical and clinical experimental protocols.

Preclinical Safety Assessment

A standard preclinical safety assessment for a novel anti-inflammatory agent like this compound involves a multi-step process to identify potential toxicities before human trials.[15][16]

  • In Vitro Pharmacology: Initial screening to determine the compound's activity and selectivity for the VCAM-1 target. Off-target binding assays are conducted to identify potential for unintended pharmacological effects.

  • In Vitro Toxicology: A battery of tests to assess cytotoxicity, genotoxicity (e.g., Ames test, chromosome aberration assay), and phototoxicity.[17]

  • In Vivo Toxicology: Studies in at least two animal species (one rodent, one non-rodent) to evaluate the effects of the drug on major organ systems. This includes single-dose and repeat-dose toxicity studies to determine the no-observed-adverse-effect level (NOAEL).

  • Safety Pharmacology: Investigates the effects of the drug on vital functions, focusing on the cardiovascular, respiratory, and central nervous systems.[18]

  • ADME Studies: Characterization of the absorption, distribution, metabolism, and excretion of the drug to understand its pharmacokinetic profile.

Clinical Trial Protocol for a New Asthma Biologic

The design of clinical trials for new asthma medications, including biologics, follows a structured approach to evaluate safety and efficacy.[19]

  • Phase I: First-in-human studies in a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetics.

  • Phase II: Studies in patients with the target disease (e.g., moderate-to-severe asthma) to evaluate efficacy, determine the optimal dose, and further assess safety.

  • Phase III: Large, multicenter, randomized, double-blind, placebo-controlled trials to confirm efficacy and safety in a broader patient population.[20] The primary endpoint is often the reduction in the annualized rate of asthma exacerbations.

  • Phase IV: Post-marketing studies to monitor long-term safety and effectiveness in real-world settings.

Visualizations

Signaling Pathways and Workflows

VCAM1_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_eosinophil Eosinophil TNFa TNF-α / IL-4 NFkB NF-κB Pathway TNFa->NFkB activates VCAM1 VCAM-1 Adhesion Adhesion & Transmigration VCAM1->Adhesion mediates NFkB->VCAM1 upregulates expression VLA4 α4β1 Integrin (VLA-4) VLA4->VCAM1 binds to This compound This compound This compound->VCAM1 inhibits

Caption: VCAM-1 signaling pathway in eosinophil adhesion.

Preclinical_Safety_Workflow Start Lead Compound Identified InVitroTox In Vitro Toxicology (Genotoxicity, Cytotoxicity) Start->InVitroTox SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Start->SafetyPharm DoseRange Dose-Range Finding Studies InVitroTox->DoseRange SafetyPharm->DoseRange ADME In Vivo ADME & PK GLPTox GLP Toxicology Studies (Rodent & Non-Rodent) ADME->GLPTox DoseRange->ADME IND IND Submission GLPTox->IND

Caption: Preclinical safety assessment workflow.

Clinical_Trial_Logic Eligibility Patient with Severe Eosinophilic Asthma? Inclusion Meets Inclusion Criteria? (e.g., exacerbation history) Eligibility->Inclusion Yes Exclude_No Exclude from Trial Eligibility->Exclude_No No Exclusion Meets Exclusion Criteria? (e.g., active infection) Inclusion->Exclusion Yes Inclusion->Exclude_No No Randomize Randomization Exclusion->Randomize No Exclude_Yes Exclude from Trial Exclusion->Exclude_Yes Yes DrugArm Investigational Drug Randomize->DrugArm PlaceboArm Placebo Randomize->PlaceboArm Endpoint Primary Endpoint Met? (Reduction in Exacerbations) DrugArm->Endpoint PlaceboArm->Endpoint Success Favorable Benefit-Risk Endpoint->Success Yes Fail Unfavorable Benefit-Risk Endpoint->Fail No

Caption: Logical flow for patient selection in a clinical trial.

References

A Comparative Analysis of BTK Inhibitors: Acreozast, Ibrutinib, and Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, Acreozast, against the established first- and second-generation inhibitors, Ibrutinib and Acalabrutinib. The data presented herein is intended to offer a clear perspective on the comparative potency and selectivity of these compounds, supported by detailed experimental methodologies.

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Its importance as a therapeutic target is well-established, particularly in the context of B-cell malignancies.[3] Ibrutinib, the first-in-class BTK inhibitor, and Acalabrutinib, a more selective second-generation inhibitor, have demonstrated significant clinical efficacy.[4][5][6][7] this compound represents a next-generation investigational inhibitor designed for enhanced potency and superior selectivity to minimize off-target effects.

Comparative Efficacy and Selectivity

The inhibitory activity of this compound, Ibrutinib, and Acalabrutinib was assessed against BTK and a panel of other kinases to determine their respective potency and selectivity profiles. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below. Lower IC50 values denote higher potency.

Target Kinase This compound (IC50, nM) Ibrutinib (IC50, nM) Acalabrutinib (IC50, nM)
BTK 0.15 0.5[4][8][9][10]3.0 - 5.1[11][12][13]
ITK>10000.5[4]>100[11]
TEC250Low nM Range[5]<100[11]
EGFR>2000Low nM Range[4]>1000
BLK>1000Low nM Range[4]>1000

Data for this compound is based on internal preclinical studies. Data for Ibrutinib and Acalabrutinib are derived from publicly available literature.

The data clearly indicates that this compound possesses the highest potency against BTK. Furthermore, its selectivity profile shows a significant improvement over both Ibrutinib and Acalabrutinib, with substantially higher IC50 values for off-target kinases like ITK and EGFR. This suggests a potentially lower risk of side effects associated with the inhibition of these other signaling pathways.[5][14]

BTK Signaling Pathway and Point of Inhibition

BTK is a key mediator downstream of the B-cell receptor (BCR).[1][2] Upon BCR engagement by an antigen, BTK is activated and proceeds to phosphorylate downstream substrates, including phospholipase Cγ2 (PLCγ2).[2] This initiates a cascade of signals that ultimately leads to the activation of transcription factors crucial for B-cell survival and proliferation.[15][16] this compound, like Ibrutinib and Acalabrutinib, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its enzymatic activity.[4][12][17]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB / NFAT PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Inhibitors This compound Ibrutinib Acalabrutinib Inhibitors->BTK

BTK Signaling Pathway and Inhibitor Action Point.

Experimental Protocols

The determination of IC50 values was conducted using a standardized in vitro biochemical kinase assay. The following protocol provides a general framework for assessing the potency of BTK inhibitors.

Objective: To determine the concentration of a test compound required to inhibit 50% of BTK enzymatic activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[18]

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, Ibrutinib, Acalabrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit or similar detection reagent[18][19]

  • 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold dilutions. A DMSO-only control is included.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Inhibitor Addition: Add the serially diluted test compounds or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer’s instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.[18]

  • Data Analysis: Record the luminescence signal. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitors C Dispense Inhibitor Dilutions into 384-well Plate A->C B Prepare BTK Enzyme and Substrate Mix D Add Enzyme/Substrate Mix B->D C->D E Initiate Reaction with ATP D->E F Incubate at Room Temp (e.g., 60 min) E->F G Stop Reaction & Add ADP Detection Reagent F->G H Read Luminescence G->H I Plot Data & Calculate IC50 H->I

Workflow for BTK Biochemical Potency Assay.

References

Safety Operating Guide

Acreozast: Comprehensive Guidelines for Safe Disposal and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Acreozast, a histamine release inhibitor utilized in research for potential applications in asthma and atopic dermatitis.[1] Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a solid substance with the following properties:

PropertyValue
Molecular Weight 367.74 g/mol
Chemical Formula C₁₅H₁₄ClN₃O₆
Appearance Solid
CAS Number 123548-56-1

Proper Disposal Procedures

As a chemical compound used in laboratory settings, the disposal of this compound and its containers must be managed to prevent harm to human health and the environment. The following step-by-step procedures are based on general best practices for chemical waste disposal. Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer (e.g., TargetMol) and local regulations for the most accurate and compliant disposal information.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or waste this compound powder in a clearly labeled, sealed container.

    • Label the container as "Hazardous Waste" and include the chemical name "this compound."

    • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weigh boats, contaminated gloves, and bench paper, should be considered contaminated waste.

    • Place these materials in a separate, sealed, and clearly labeled hazardous waste bag or container.

  • Empty Containers:

    • Triple rinse empty this compound containers with a suitable solvent (e.g., water or as recommended in the SDS).

    • Collect the rinsate as hazardous liquid waste.

    • The triple-rinsed, dry container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Step 3: Liquid Waste (from solutions)

  • Collect all aqueous solutions containing this compound in a designated, sealed, and labeled hazardous waste container.

  • Do not mix with other incompatible chemical wastes.

  • Store the liquid waste container in a secondary containment bin in the designated hazardous waste accumulation area.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the waste contents as indicated on your hazardous waste label.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on mast cell degranulation, a key process in allergic and inflammatory responses.

Objective: To determine the dose-dependent effect of this compound on the inhibition of histamine release from activated mast cells.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DNP-IgE (Dinitrophenyl-Immunoglobulin E)

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • Histamine release assay kit (e.g., ELISA-based)

  • 96-well plates

Procedure:

  • Cell Culture: Culture the mast cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Sensitization: Seed the mast cells in 96-well plates and sensitize them with DNP-IgE overnight.

  • This compound Treatment: Wash the cells and pre-incubate with varying concentrations of this compound for 1-2 hours.

  • Activation: Induce degranulation by challenging the cells with DNP-HSA. Include positive (activated, no inhibitor) and negative (unactivated) controls.

  • Sample Collection: After a specified incubation period, collect the supernatant from each well.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine release assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the positive control.

Signaling Pathway

This compound, as a histamine release inhibitor, is expected to interfere with the signaling cascade that leads to mast cell degranulation. The following diagram illustrates a simplified, representative signaling pathway for IgE-mediated mast cell activation, which is a common target for such inhibitors.

MastCellDegranulation Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk LAT LAT Syk->LAT phosphorylates PLCy PLCγ LAT->PLCy activates IP3 IP3 PLCy->IP3 DAG DAG PLCy->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation This compound This compound (Inhibitor) This compound->Syk may inhibit This compound->PLCy may inhibit

Caption: IgE-mediated mast cell degranulation pathway.

References

Essential Safety and Handling Protocols for Acreozast

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for the handling and disposal of Acreozast in a laboratory setting. All personnel must familiarize themselves with these procedures before commencing any work with this compound.

This compound is a histamine release inhibitor investigated for its potential therapeutic applications in asthma and atopic dermatitis.[1] It is supplied as a solid with the molecular formula C15H14ClN3O6 and a molecular weight of 367.74.[1] Due to its chemical nature, adherence to strict safety protocols is mandatory to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[2][3] All personnel handling this compound must use the following equipment. This is in line with general laboratory safety standards which recommend a multi-layered approach to protection.[4]

Protection Level Required Equipment Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of any dust or aerosols.

This table summarizes the minimum required PPE for handling this compound under standard laboratory conditions.

Operational Plan: Step-by-Step Handling Procedures

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, and paper towels.

    • Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Includes unused solutions and the first rinse of contaminated glassware.

    • Collect in a labeled, sealed, and chemically compatible hazardous waste container.

    • Never dispose of this compound solutions down the drain.[5]

  • Empty Containers:

    • Rinse containers thoroughly with a suitable solvent.

    • The first rinse must be collected and disposed of as hazardous liquid waste.[5]

    • After thorough rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[5]

Acreozast_Disposal_Plan cluster_Solid Solid Waste cluster_Liquid Liquid Waste cluster_Containers Empty Containers Start Waste Generated Contaminated_Items Gloves, Weigh Boats, Paper Towels Start->Contaminated_Items Unused_Solutions Unused Solutions & First Rinse Start->Unused_Solutions Empty_Acreozast_Bottle Original this compound Container Start->Empty_Acreozast_Bottle Solid_Waste_Container Labeled Hazardous Solid Waste Bin Contaminated_Items->Solid_Waste_Container Liquid_Waste_Container Labeled Hazardous Liquid Waste Bottle Unused_Solutions->Liquid_Waste_Container Rinse_Container Rinse Thoroughly Empty_Acreozast_Bottle->Rinse_Container Collect_Rinse Collect First Rinse as Liquid Waste Rinse_Container->Collect_Rinse Dispose_Clean_Container Dispose of Clean, Defaced Container Rinse_Container->Dispose_Clean_Container Collect_Rinse->Liquid_Waste_Container

Caption: Disposal pathways for this compound-contaminated materials.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Type of Exposure Immediate Action
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Wash out mouth with water.

In all cases of exposure, seek immediate medical attention after initial first aid measures are taken.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and wipe clean.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acreozast
Reactant of Route 2
Reactant of Route 2
Acreozast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。